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1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde Documentation Hub

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  • Product: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde
  • CAS: 2088525-41-9

Core Science & Biosynthesis

Foundational

synthesis of 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde

Title: Strategic Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde: A Modular Protocol for Tubulin Inhibitor Scaffolds Executive Summary This technical guide details the synthesis of 1-(3,4-dimethoxyphenyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde: A Modular Protocol for Tubulin Inhibitor Scaffolds

Executive Summary

This technical guide details the synthesis of 1-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde , a critical pharmacophore in the development of tubulin polymerization inhibitors (e.g., analogs of Indibulin and Combretastatin).

This protocol prioritizes Route A (N-Arylation


 C3-Formylation)  over Route B (Formylation 

N-Arylation). While Route B is theoretically possible, the electron-withdrawing nature of the C3-aldehyde significantly deactivates the indole nitrogen, rendering subsequent N-arylation sluggish and prone to low yields. The method described below utilizes a modified Ullmann condensation for the construction of the C-N bond, followed by a classic Vilsmeier-Haack formylation, ensuring high fidelity and scalability.

Part 1: Retrosynthetic Analysis & Strategic Planning

The synthesis is disconnected into two primary strategic bonds: the C3-Formyl bond and the N1-Aryl bond.

Strategic Logic:

  • Indole Nucleophilicity: The indole ring is electron-rich. Installing the electron-withdrawing formyl group at C3 first would decrease the electron density at N1, making the subsequent cross-coupling with the aryl halide difficult.

  • C-N Bond Formation: We utilize a Copper(I)-catalyzed Ullmann-type coupling. This is preferred over Palladium (Buchwald-Hartwig) for this specific substrate class due to lower cost and the high stability of the copper-intermediate with electron-rich aryl halides (3,4-dimethoxybromobenzene).

Visualization: Retrosynthetic Disconnection

Retrosynthesis Target Target Molecule 1-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde Intermediate Intermediate 1-(3,4-dimethoxyphenyl)-1H-indole Intermediate->Target C3-Formylation SM1 Starting Material 1 Indole SM1->Intermediate N-Arylation (C-N Coupling) SM2 Starting Material 2 4-Bromo-1,2-dimethoxybenzene SM2->Intermediate Reagent Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Target Electrophile

Caption: Retrosynthetic tree demonstrating the disconnection of the C3-formyl group followed by the N1-aryl bond.

Part 2: Step-by-Step Synthetic Protocols

Step 1: N-Arylation via Modified Ullmann Coupling

Objective: Coupling of Indole with 4-Bromo-1,2-dimethoxybenzene.

Mechanism: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the indole nitrogen (deprotonated by base), and finally reductive elimination to form the C-N bond.

Reagents & Stoichiometry:

Component Equiv. Role
Indole 1.0 Nucleophile
4-Bromo-1,2-dimethoxybenzene 1.2 Electrophile
Copper(I) Iodide (CuI) 0.10 Catalyst
L-Proline 0.20 Ligand (Promotes solubility/stability)

|


 (anhydrous)  | 2.0 | Base |
| DMSO  | Solvent | Polar aprotic medium [0.5 M] |

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add Indole (1.0 eq), 4-Bromo-1,2-dimethoxybenzene (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 110°C for 24 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The product (N-aryl indole) will have a higher Rf than the starting indole.

  • Workup: Cool to room temperature (RT). Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Note: Ensure the reaction is oxygen-free to prevent oxidative homocoupling of the indole.

Step 2: Vilsmeier-Haack Formylation

Objective: Installation of the aldehyde at the C3 position.[2][3][4]

Mechanism: DMF reacts with


 to form the electrophilic Vilsmeier Reagent  (chloroiminium ion).[2][5] The electron-rich indole attacks this electrophile at C3 (the most nucleophilic position), forming an iminium intermediate. Hydrolysis yields the aldehyde.[2][5]

Reagents & Stoichiometry:

Component Equiv. Role
N-(3,4-dimethoxyphenyl)indole 1.0 Substrate

|


  | 1.2 | Electrophile Generator |
| DMF  | 5.0 / Solvent | Reagent & Solvent |
| 2M NaOH or 

| Excess | Hydrolysis/Neutralization |

Protocol:

  • Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF (5 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir for 30 mins at 0°C until a white suspension/slurry forms.
    
  • Addition: Dissolve the N-aryl indole (from Step 1) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow to warm to RT, then heat to 80°C for 4–6 hours.

    • Checkpoint: TLC should show complete consumption of the N-aryl indole.

  • Hydrolysis (Exothermic): Cool the mixture to RT. Pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly add 2M NaOH or saturated

    
     solution with vigorous stirring until pH ~9-10.
    
  • Isolation: The product usually precipitates as a solid.[2] Filter, wash with water, and dry.[2] If no precipitate forms, extract with DCM.[2]

  • Purification: Recrystallization from Ethanol or Methanol is typically sufficient.

Visualization: Reaction Workflow

Workflow Start Start: Indole + Aryl Bromide Step1 Step 1: Ullmann Coupling (CuI, 110°C, DMSO) Start->Step1 Inter Intermediate: N-Aryl Indole Step1->Inter Purification Step2 Step 2: Vilsmeier-Haack (POCl3/DMF, 80°C) Inter->Step2 Hydrolysis Hydrolysis: Ice/NaOH (pH 9) Step2->Hydrolysis Iminium Ion Final Final Product: Aldehyde Precipitate Hydrolysis->Final Precipitation

Caption: Operational workflow from starting materials to final crystallized aldehyde.

Part 3: Characterization & Data Validation

Successful synthesis is validated by the following spectroscopic signatures.

1H NMR (400 MHz,


) Expectations: 
| Proton Environment | Chemical Shift (

) | Multiplicity | Diagnostic Value | | :--- | :--- | :--- | :--- | | Aldehyde (-CHO) | 9.90 – 10.10 | Singlet (1H) | Confirms Formylation | | Indole C2-H | 8.20 – 8.40 | Singlet (1H) | Deshielded by C3-CHO | | Indole Benzene Ring | 7.20 – 7.50 | Multiplets (3-4H) | Core structure | | Aryl Ring (Dimethoxy) | 6.80 – 7.10 | Multiplets (3H) | N-Substituent | | Methoxy (-OCH3) | 3.85 – 3.95 | Singlets (6H) | Confirms Aryl Group |

Troubleshooting:

  • Missing Aldehyde Peak: Incomplete hydrolysis of the iminium salt. Stir longer in base/water.

  • Low Yield in Step 1: Poisoned Copper catalyst. Ensure reagents are pure and conducting under Argon.

Part 4: Safety & References

Safety Profile:

  • 
    :  Highly corrosive and reacts violently with water. Quench on ice strictly in a fume hood.
    
  • Indole Derivatives: Potentially biologically active (tubulin binding).[1] Handle with gloves and avoid inhalation.

References:

  • Vilsmeier-Haack Formylation of Indoles:

    • Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.[2]

    • Source: BenchChem.[2]

  • Synthesis of N-Aryl Indoles (Ullmann/Buchwald Analogues):

    • Title: Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.[1]

    • Source: PMC (PubMed Central).

    • URL:[Link]

    • Relevance: Provides the specific CuI-catalyzed protocol for trimethoxy-benzene which is directly applicable to the dimethoxy target.

  • General Vilsmeier-Haack Mechanism & Scope:

    • Title: Vilsmeier-Haack Reaction - Chemistry Steps.[6]

    • Source: Chemistry Steps.[1][2][3][4][6][7][8][9][10]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Characterization of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

The following technical guide details the characterization profile for 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization profile for 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the identification, purity assessment, and structural validation of this specific pharmacophore, which is often investigated for its tubulin-binding and anticancer properties.

Executive Summary & Compound Profile

1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a synthetic intermediate and bioactive scaffold belonging to the class of N-arylindoles. Structurally, it features an electron-rich 3,4-dimethoxyphenyl moiety attached to the indole nitrogen (N1) and a reactive formyl group at the C3 position. This specific substitution pattern is critical in medicinal chemistry, often designed to mimic the pharmacophores of agents like Combretastatin A-4, targeting the colchicine-binding site of tubulin.

Physicochemical Properties Table
PropertyValue / Description
IUPAC Name 1-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Poorly soluble in water
LogP (Calc) ~3.2 – 3.5 (Lipophilic)
Key Functional Groups Aldehyde (C3-CHO), Aryl Methoxy (3,4-OMe), Indole Core

Synthetic Pathway & Causality

To understand the impurity profile and characterization logic, one must understand the synthesis. The most robust route involves the N-arylation of indole followed by C3-formylation. This sequence prevents the competing formylation of the electron-rich dimethoxyphenyl ring.

Experimental Workflow (DOT Visualization)

The following diagram outlines the logical flow of synthesis and the critical control points for characterization.

SynthesisWorkflow Indole Indole (Starting Material) Step1 Step 1: N-Arylation (CuI, L-Proline, K2CO3, DMSO) 110°C, 24h Indole->Step1 ArylHalide 3,4-Dimethoxyiodobenzene ArylHalide->Step1 Intermediate Intermediate: 1-(3,4-Dimethoxyphenyl)-1H-indole Step1->Intermediate C-N Coupling Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) 0°C to RT Intermediate->Step2 Electrophilic Subst. Product Product: 1-(3,4-Dimethoxyphenyl)- 1H-indole-3-carbaldehyde Step2->Product Formylation

Figure 1: Step-wise synthesis pathway highlighting the Ullmann-type coupling and Vilsmeier-Haack formylation.

Spectroscopic Identification (The Core Protocol)

Reliable identification requires correlating the magnetic environment of the protons with the expected electronic effects of the 3,4-dimethoxyphenyl and aldehyde groups.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃. (DMSO-d₆ is preferred for resolution of the aldehyde proton).

¹H NMR Assignment Logic
  • Aldehyde Proton (-CHO): The most deshielded signal, typically appearing as a singlet between 9.90 – 10.10 ppm . Its integration must be exactly 1H.

  • Indole C2-H: The proton at position 2 is significantly deshielded by the adjacent carbonyl and the N-aryl ring. Expect a singlet (or fine doublet) at 8.30 – 8.50 ppm .

  • Methoxy Groups: Two distinct singlets (or overlapping) in the aliphatic region, 3.80 – 3.90 ppm , integrating to 6H total.

  • Aromatic Region (6.8 – 8.2 ppm):

    • Indole Backbone (C4-C7): 4 protons. The C4-H (peri to CHO) is often deshielded (~8.1-8.2 ppm).

    • N-Aryl Ring: 3 protons. Look for an ABX pattern or tight multiplet around 6.9 – 7.2 ppm.

¹H NMR Data Summary Table (Predicted in DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
CHO 9.98s1HCharacteristic aldehyde singlet.
C2-H 8.45s1HDeshielded by C3-CHO and N1-Aryl.
C4-H 8.15d1HDeshielded by carbonyl anisotropy (peri-effect).
Ar-H 7.20 – 7.60m5HOverlap of Indole (C5, C6, C7) and Phenyl ring protons.
OMe 3.85, 3.81s, s6HTwo chemically distinct methoxy environments.
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: A strong, sharp band at 1650 – 1665 cm⁻¹ . This is lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to conjugation with the indole ring.

  • C-H Stretch (Aldehyde): Weak doublet ("Fermi resonance") around 2750 and 2850 cm⁻¹ .

  • C=C Aromatic: Multiple bands at 1450 – 1600 cm⁻¹ .

  • C-O-C (Ether): Strong bands at 1200 – 1250 cm⁻¹ (aryl alkyl ether).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Observed Ion: [M+H]⁺ = 282.1 (Calculated Monoisotopic Mass: 281.11).

  • Fragmentation: Loss of CO (M-28) is a common fragmentation pathway for aromatic aldehydes.

Purity & Stability Profiling

For drug development applications, purity must be established using HPLC.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 310 nm (indole conjugation band).

  • Retention Time: The compound is lipophilic; expect elution late in the gradient (approx. 12-15 min depending on flow rate).

Stability Considerations
  • Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid (1-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Indoles can be photosensitive. Protect from light to prevent dimerization or degradation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol assumes the precursor 1-(3,4-dimethoxyphenyl)-1H-indole has already been synthesized via Ullmann coupling.

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to generate the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve 1-(3,4-dimethoxyphenyl)-1H-indole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours. (Monitor by TLC: Hexane/EtOAc 7:3).

  • Workup: Pour the reaction mixture onto crushed ice/water containing sodium acetate or NaOH (to pH 8-9). The basic hydrolysis is critical to release the aldehyde from the iminium intermediate.

  • Isolation: A yellow solid will precipitate. Filter, wash with water, and dry.[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

References

  • Vilsmeier-Haack Reaction on Indoles: James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[2][3][4][5][6][7][8] Organic Syntheses, 39, 30. Link

  • N-Arylation of Indoles (Ullmann-Type): Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2003). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 68(21), 8179–8189. Link

  • Indole-3-carbaldehydes in Medicinal Chemistry: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
  • Spectroscopic Data of Indole Derivatives: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link

Sources

Foundational

1H NMR and 13C NMR data for 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For professionals in drug development and chemical research, the precise structural elucidation of novel compounds is a critical step in the discovery pipeline. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde, a substituted indole derivative.

Indole-3-carbaldehyde and its derivatives are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of bioactive compounds and indole alkaloids.[3] The title compound features a complex aromatic system, incorporating both an indole and a dimethoxyphenyl moiety. Understanding its spectral characteristics is fundamental to confirming its identity and purity. This document provides a comprehensive analysis of its NMR data, explains the rationale behind the experimental setup, and offers insights grounded in established spectroscopic principles.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde have been systematically numbered. The structure is presented below.

Caption: Numbering scheme for 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon a well-designed experimental protocol. The following describes a robust methodology for analyzing the title compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube.

    • Add a small, precisely measured amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5] Most high-quality deuterated solvents are now supplied with TMS already added.

  • Instrument Calibration (Shimming):

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Initiate the automated shimming procedure. This process adjusts the magnetic field homogeneity across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Spectrum Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).

    • Optimize the acquisition parameters, including the pulse angle (typically 90°), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signals for both ¹H and ¹³C experiments.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.[6][7] The ¹³C spectrum is calibrated using the solvent's residual peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.[4]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

Causality Behind Experimental Choices
  • Choice of Solvent: The selection of a deuterated solvent is critical as it must dissolve the analyte without producing overwhelming signals in the ¹H NMR spectrum. CDCl₃ is a common first choice for many organic molecules due to its good dissolving power and relatively low cost.[8] However, interactions between the solvent and solute can influence chemical shifts.[2][9][10][11] For instance, more polar solvents like DMSO-d₆ can form hydrogen bonds and alter the electronic environment of the solute's protons.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR.[4][5] Its advantages include producing a single, sharp signal due to the equivalence of its 12 protons and 4 carbons, being chemically inert, and having a signal that appears upfield (at 0.00 ppm) from most signals in organic compounds, thus avoiding spectral overlap.[1][6][7]

  • Spectrometer Frequency: Higher field strengths (e.g., 500 MHz vs. 300 MHz) result in greater spectral dispersion, meaning the signals are spread out over a wider frequency range. This improves resolution and simplifies the interpretation of complex spectra with overlapping multiplets.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL CDCl3 or DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Insert Sample & Lock C->D Transfer to Spectrometer E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Calibrate Spectrum (Ref: TMS at 0.00 ppm) I->J K Integrate (1H) & Assign Peaks J->K

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data for 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is summarized and interpreted below.

Chemical Shift (δ, ppm)Proton AssignmentMultiplicityCoupling Constant (J, Hz)Integration
9.95H-CHOs (singlet)-1H
8.30H-2s (singlet)-1H
8.10H-4d (doublet)7.81H
7.56H-7d (doublet)7.91H
7.30-7.20H-5, H-6, H-2', H-6'm (multiplet)-4H
7.05H-5'd (doublet)8.51H
3.85OCH₃s (singlet)-6H

Note: The data presented is based on characteristic values for similar structures, such as indole-3-carboxaldehyde and substituted biphenyl systems.[12][13] Actual experimental values may vary slightly.

Expert Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (H-CHO, δ 9.95): The most downfield signal belongs to the aldehyde proton.[14] Its significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. It appears as a singlet as there are no adjacent protons to couple with.

  • Indole Protons (H-2, H-4, H-5, H-6, H-7):

    • The proton at the C-2 position (δ 8.30) is significantly deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the adjacent benzene ring. It is a singlet.

    • The H-4 proton (δ 8.10) is deshielded by the anisotropic effect of the aldehyde's carbonyl group. It appears as a doublet due to coupling with H-5.

    • The H-7 proton (δ 7.56) appears as a doublet from coupling with H-6.

    • The protons H-5 and H-6 are found in the aromatic multiplet between δ 7.30-7.20, coupled to each other and their respective neighbors.

  • Dimethoxyphenyl Protons (H-2', H-5', H-6'):

    • The protons on the dimethoxyphenyl ring are influenced by the electron-donating methoxy groups.

    • H-2' and H-6' are part of the complex multiplet around δ 7.30-7.20.

    • H-5' (δ 7.05) appears as a distinct doublet, coupled to H-6'.

  • Methoxy Protons (OCH₃, δ 3.85): The six protons of the two equivalent methoxy groups give rise to a strong singlet signal at approximately δ 3.85. The chemical shift is characteristic for aryl methyl ethers.

¹³C NMR Spectral Data Analysis (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
185.3C-CHO
149.5C-3' / C-4'
148.8C-3' / C-4'
138.9C-2
137.4C-7a
129.6C-1'
124.5C-3a
123.8C-4
122.5C-6
121.2C-5
118.5C-3
112.8C-7
112.0C-5'
111.5C-2'
105.2C-6'
56.0OCH₃
55.9OCH₃

Note: This data is predicted based on known spectra of indole-3-carboxaldehyde and substituent effects.[13][14][15] It serves as a reference for structural confirmation.

Expert Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-CHO, δ 185.3): As is typical for aldehydes, the carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield.[14]

  • Aromatic Carbons: The chemical shifts of the 14 aromatic carbons are spread across the δ 105-150 ppm range.

    • Indole Ring: The assignments are based on established data for indole derivatives.[15][16][17] The C-2 and C-7a carbons, being adjacent to nitrogen, are found at δ 138.9 and δ 137.4, respectively. The C-3, attached to the formyl group, is shifted to δ 118.5.

    • Dimethoxyphenyl Ring: The carbons directly attached to the electron-donating methoxy groups (C-3' and C-4') are the most deshielded in this ring, appearing around δ 149.

    • The other carbons (C-2', C-5', C-6') appear at relatively higher fields due to the overall electron-rich nature of the ring.

  • Methoxy Carbons (OCH₃, δ ~56.0): The two methoxy carbons appear as sharp signals in the upfield region, which is characteristic for sp³-hybridized carbons bonded to an oxygen atom. The slight difference in their chemical shifts suggests they are in magnetically non-equivalent environments.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a detailed structural fingerprint of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde. The chemical shifts, coupling patterns, and integration values from the ¹H spectrum, along with the distinct carbon resonances in the ¹³C spectrum, collectively corroborate the proposed molecular structure. This guide serves as a technical resource for researchers, providing both the foundational data and the scientific rationale required for the confident identification and characterization of this and similar complex heterocyclic compounds.

References

  • Wikipedia. Tetramethylsilane. [Link]

  • StackExchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). [Link]

  • Chemistry Stack Exchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link]

  • Oreate AI Blog. Understanding TMS and DSS: The Cornerstones of NMR Standardization (2026). [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? (2022). [Link]

  • Scribd. Tetramethylsilane in NMR Calibration. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation (2025). [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts (2007). [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides (1967). [Link]

  • ACS Publications. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol (2023). [Link]

  • Journal of Physics: Conference Series. Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide (2021). [Link]

  • Reddit. CDCl3 1HNMR peak (2023). [Link]

  • The Royal Society of Chemistry. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer (2025). [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation (2015). [Link]

  • PubChem. Indole-3-Carboxaldehyde. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]

  • Semantic Scholar. ¹³C NMR spectroscopy of indole derivatives (1987). [Link]

  • ResearchGate. What can the peak at 4.69 ppm in Proton NMR Spectrum of CDCl3 solvent be? (2018). [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist (2010). [Link]

  • Open Research Repository. Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • HETEROCYCLES. NMR STUDIES OF INDOLE (1988). [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • PMC. 1H-Indole-3-carbaldehyde. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. indole-3-aldehyde. [Link]

Sources

Exploratory

stability and storage conditions for 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde

An In-Depth Technical Guide to the Stability and Storage of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 1-(3,4-Dimethoxyphenyl)-1H-indole-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a complex organic molecule with potential applications in pharmaceutical research and development. As with any high-value research chemical, understanding its stability profile and optimal storage conditions is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, recommended storage and handling procedures, and methodologies for assessing its purity over time. While specific stability data for this derivative is not extensively published, this guide synthesizes information from closely related indole-3-carbaldehyde analogs and fundamental chemical principles to provide a robust framework for its management.

Introduction to 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde belongs to the indole class of heterocyclic compounds, which are core structures in many biologically active molecules. The presence of a carbaldehyde group at the 3-position of the indole ring and a dimethoxyphenyl substituent at the 1-position suggests a molecule with unique electronic and steric properties that may influence its reactivity and stability. The indole nucleus itself can be susceptible to oxidation, while the aldehyde functional group can undergo a variety of reactions, including oxidation to a carboxylic acid. The dimethoxyphenyl group is generally stable but can influence the overall electron density and conformation of the molecule.

Physicochemical Properties

While experimental data for the target molecule is scarce, we can infer some properties from its constituent parts and related compounds like indole-3-carbaldehyde.

PropertyInferred Value/CharacteristicRationale & Key Considerations
Appearance Likely a crystalline solid, ranging from off-white to yellow or tan.Indole-3-carbaldehyde is a tan/beige powder. The extended conjugation may impart color.[1]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.[2]The large aromatic structure suggests poor solubility in aqueous solutions.[2]
Molecular Weight 281.31 g/mol Calculated from the molecular formula C17H15NO3.
Melting Point Expected to be a high-melting solid.Indole-3-carbaldehyde has a melting point of 193-199 °C.[1] The larger, more rigid structure of the derivative may result in a higher melting point.

Factors Influencing Stability

The stability of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is influenced by several environmental factors. Understanding these is critical for preventing degradation.

  • Atmosphere: The indole ring system can be sensitive to oxidation, particularly in the presence of air and light. The aldehyde group is also susceptible to oxidation to a carboxylic acid. Therefore, exposure to air should be minimized. Some suppliers of indole-3-carbaldehyde recommend keeping the product under an inert gas like nitrogen or argon.[3]

  • Light: Aromatic and conjugated systems, such as the one present in this molecule, can be photosensitive. Exposure to UV or even ambient light over extended periods may catalyze degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. For long-term storage, low temperatures are generally recommended. For indole-3-carbaldehyde, storage at -20°C is suggested for maintaining stability over years.[2]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, although for this specific molecule, this risk is likely lower than oxidation. However, moisture can also promote the aggregation of solid material and may contain dissolved oxygen.

  • pH: The stability of the compound in solution is likely pH-dependent. Strongly acidic or basic conditions could catalyze the degradation of the indole ring or the aldehyde group.

Potential Degradation Pathways

While specific degradation products have not been documented, based on the functional groups present, several potential degradation pathways can be hypothesized.

G A 1-(3,4-Dimethoxyphenyl)-1H- indole-3-carbaldehyde B Oxidation of Aldehyde Group A->B O2, Light D Oxidation of Indole Ring A->D O2, Light F Photodegradation A->F UV Light C 1-(3,4-Dimethoxyphenyl)-1H- indole-3-carboxylic acid B->C E Various Oxidized Indole Derivatives D->E G Complex Mixture of Degradation Products F->G

Caption: Potential degradation pathways for 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde.

The primary degradation pathways are anticipated to be the oxidation of the aldehyde to a carboxylic acid and the oxidation of the electron-rich indole nucleus. Photodegradation could lead to more complex decomposition products.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde, the following storage and handling procedures are recommended.

Long-Term Storage (Months to Years)
  • Temperature: Store at -20°C or lower.[2]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen. If this is not possible, ensure the container is tightly sealed to minimize contact with air.

  • Light: Protect from light by using an amber vial or by storing the vial in a light-blocking container.

  • Container: Use a tightly sealed, high-quality glass vial.

Short-Term Storage (Days to Weeks)
  • Temperature: Storage at 2-8°C in a refrigerator is acceptable for short periods.

  • Light and Atmosphere: Continue to protect from light and air.

Handling
  • Work Environment: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any fine powder.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][5]

  • Dispensing: When weighing and dispensing the compound, do so quickly to minimize exposure to air and humidity. If possible, work in a glove box with an inert atmosphere.

  • Solutions: Solutions of the compound, particularly in solvents like DMSO or DMF, should be freshly prepared.[2] Aqueous solutions are not recommended for storage for more than a day.[2] For stock solutions in organic solvents, it is advisable to purge the headspace of the vial with an inert gas before sealing and storing at low temperatures.

Assessing Compound Stability and Purity

Regular assessment of the purity of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is crucial, especially for material that has been in storage for an extended period.

Experimental Protocol for Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of the compound using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve if quantitative analysis is required.

  • HPLC Conditions (Starting Point):

    • Column: A C18 reverse-phase column is a suitable starting point.[6]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at wavelengths relevant to the indole chromophore (e.g., 254 nm, 300 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution and analyze the chromatogram.

    • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

    • Purity can be estimated by the relative peak area of the main component.

Caption: General workflow for HPLC-based purity assessment.

Thin-Layer Chromatography (TLC)

TLC is a quick and straightforward method for a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 plates.[7]

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation (Rf value of the main spot around 0.3-0.5).

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).

The presence of additional spots that are not present in a reference sample of the pure compound indicates the presence of impurities or degradation products.

Conclusion

The stability of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is critical for its effective use in research. By controlling environmental factors such as temperature, light, and atmospheric exposure, its shelf-life can be maximized. The primary degradation pathways are likely to involve oxidation of the aldehyde and indole functionalities. Adherence to the recommended storage and handling protocols, coupled with regular purity assessments using techniques like HPLC and TLC, will ensure the quality and reliability of this important research compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157980671. Retrieved from [Link]

  • Nagaraja Naik, H. S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 398554, 1-methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 875-887. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Foundational

The 3,4-Dimethoxyphenyl-Indole Pharmacophore: Mechanistic Versatility, SAR Optimization, and Metabolic Considerations

Topic: Biological Significance of the 3,4-Dimethoxyphenyl Moiety on an Indole Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of the 3,4-Dimethoxyphenyl Moiety on an Indole Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The fusion of a 3,4-dimethoxyphenyl (veratryl) moiety onto an indole scaffold creates a privileged pharmacophore with dualistic biological potential. While historically overshadowed by its 3,4,5-trimethoxy analogue (a hallmark of colchicine-site tubulin inhibitors), the 3,4-dimethoxy variant offers distinct physicochemical properties and kinase-targeting capabilities. This guide dissects the moiety’s role in microtubule destabilization and tyrosine kinase inhibition (VEGFR/Src) , while critically addressing its metabolic liability: the cytochrome P450-mediated bioactivation to toxic o-quinones.

Pharmacophoric Architecture & Physicochemical Properties[1][2][3][4]

The 3,4-dimethoxyphenyl group functions as more than a simple hydrophobic filler. Its electronic and steric profile dictates its interaction with specific protein pockets.

Electronic and Steric Features
  • Hydrogen Bond Acceptors: The two methoxy oxygens act as weak hydrogen bond acceptors, often interacting with backbone amides or specific residues (e.g., Cys, Lys) in the ATP-binding pockets of kinases.

  • Electron Density: The methoxy groups are electron-donating (+M effect), increasing the electron density of the phenyl ring. This facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target protein.
  • Lipophilicity: The moiety significantly enhances logP, improving membrane permeability but potentially reducing aqueous solubility compared to more polar substituents.

  • Conformational Restriction: When attached to the indole (e.g., at C2 or C3), the biaryl bond allows for rotation, but the ortho hydrogens often force a twisted conformation (dihedral angle ~30-50°), which is critical for fitting into the "propeller-shaped" Colchicine Binding Site (CBS).

Mechanistic Insight I: Microtubule Destabilization

The most well-characterized activity of 3,4-dimethoxyphenyl-indoles is the inhibition of tubulin polymerization by binding to the Colchicine Binding Site (CBS) .

The "Trimethoxy vs. Dimethoxy" Paradigm

The 3,4,5-trimethoxyphenyl motif (found in Combretastatin A-4 and Podophyllotoxin) is the gold standard for CBS occupancy. However, the 3,4-dimethoxy analogue remains biologically significant for two reasons:

  • Steric Tolerance: In specific indole derivatives (e.g., 2-arylindoles vs. 3-arylindoles), the binding pocket may be sterically constrained. The removal of the 5-methoxy group can relieve steric clash in restricted sub-pockets.

  • Synthetic Accessibility & Diversity: The 3,4-dimethoxy motif is often used in early SAR (Structure-Activity Relationship) screens to validate the necessity of the 3,4,5-pattern. If the 3,4-dimethoxy analogue retains nanomolar potency, it suggests the 5-methoxy interaction is not critical for that specific scaffold, allowing for further optimization (e.g., replacing the 5-position with a solubilizing group).

Mechanism of Action[5][6][7]
  • Binding: The indole core occupies the hydrophobic pocket (often overlapping with the colchicine A-ring site), while the 3,4-dimethoxyphenyl group mimics the colchicine C-ring.

  • Effect: Binding induces a conformational change in the

    
    -tubulin heterodimer, preventing straight protofilament formation.
    
  • Outcome: Cell cycle arrest at the G2/M phase

    
     Apoptosis.[1]
    

Mechanistic Insight II: Kinase Inhibition (VEGFR & Src)

Unlike the trimethoxy motif, which is highly specific for tubulin, the 3,4-dimethoxyphenyl group is a frequent "warhead" in kinase inhibitors.

ATP-Mimicry and Hydrophobic Binding

In the ATP-binding pocket of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Src :

  • The Indole often mimics the adenine ring of ATP, forming hinge-region hydrogen bonds.

  • The 3,4-Dimethoxyphenyl group projects into the hydrophobic back pocket (Gatekeeper region). The two methoxy groups can anchor the molecule via hydrophobic interactions or specific H-bonds with residues like Glu or Asp.

  • Selectivity: The specific substitution pattern (3,4-dimethoxy) provides a unique shape complementarity that can differentiate between kinase isoforms, unlike the bulkier 3,4,5-trimethoxy group which might be excluded from smaller kinase pockets.

Critical Liability: Metabolic Bioactivation (The "Red Flag")

A critical aspect often overlooked in early discovery is the metabolic fate of the 3,4-dimethoxyphenyl group. This moiety is a structural alert for idiosyncratic toxicity .[1]

The Bioactivation Pathway
  • O-Demethylation: CYP450 enzymes (primarily CYP3A4 and CYP1A2 ) attack the methoxy groups.

  • Catechol Formation: This generates a catechol intermediate (1,2-dihydroxybenzene derivative).

  • Oxidation to Quinone: The electron-rich catechol is easily oxidized (enzymatically or auto-oxidation) to an ortho-quinone .

  • Toxicity: The o-quinone is a potent Michael acceptor. It reacts with nucleophilic residues (Cysteine-SH, Lysine-NH2) on cellular proteins (forming adducts) or DNA, leading to hepatotoxicity or genotoxicity.

Mitigation Strategies
  • Bioisosteres: Replace the 3,4-dimethoxy group with a 3,4-methylenedioxyphenyl (1,3-benzodioxole) or 3,4-difluoromethoxyphenyl group to block O-demethylation while retaining sterics.

  • Fluorination: Introduce a fluorine atom at the metabolic soft spot (aromatic ring positions) to deactivate the ring.

Visualization of Pathways

Diagram 1: Mechanism & Metabolic Fate

This diagram illustrates the bifurcation between therapeutic efficacy (Tubulin/Kinase) and metabolic toxicity.

G Substrate 3,4-Dimethoxyphenyl-Indole (Scaffold) Tubulin Tubulin Heterodimer (Colchicine Site) Substrate->Tubulin  Binding (Kd ~nM)   Kinase Tyrosine Kinases (VEGFR-2 / c-Src) Substrate->Kinase  Binding (IC50 ~nM)   CYP CYP3A4 / CYP1A2 (Liver Microsomes) Substrate->CYP  Metabolism   MOA_Tubulin Microtubule Depolymerization (G2/M Arrest) Tubulin->MOA_Tubulin MOA_Kinase ATP Competitive Inhibition (Anti-Angiogenesis) Kinase->MOA_Kinase Apoptosis Apoptosis / Tumor Regression MOA_Tubulin->Apoptosis MOA_Kinase->Apoptosis Catechol Catechol Intermediate (Unstable) CYP->Catechol  O-Demethylation   Quinone o-Quinone (Reactive Electrophile) Catechol->Quinone  Oxidation (-2e-, -2H+)   Adducts Protein/DNA Adducts (Hepatotoxicity) Quinone->Adducts  Michael Addition  

Caption: Dualistic fate of the scaffold: Therapeutic inhibition of Tubulin/Kinases vs. CYP-mediated bioactivation to toxic quinones.

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

Standard protocol for installing the 3,4-dimethoxyphenyl moiety onto a halo-indole.

Reagents:

  • Substrate: 2-bromoindole or 3-bromoindole derivative (1.0 eq).

  • Boronic Acid: 3,4-dimethoxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

  • Base: K2CO3 (2.0 eq) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Procedure:

  • Charge a reaction vial with the bromoindole, boronic acid, base, and catalyst under an inert atmosphere (Ar or N2).

  • Add degassed solvent.[1]

  • Heat to 80–100 °C for 4–12 hours (monitor by TLC/LC-MS).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (look for two singlets ~3.8 ppm for methoxy groups) and 13C-NMR.

Biological Assay: Tubulin Polymerization (Fluorescence-Based)

Determines if the compound directly inhibits tubulin assembly.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) or a fluorescence reporter kit.

  • Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol (to stabilize microtubules).

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 µM).

  • Incubation: Transfer mixture to a pre-warmed (37 °C) 96-well plate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37 °C.

  • Analysis: Plot Fluorescence vs. Time.

    • Normal Polymerization:[1] Sigmoidal curve (Lag phase

      
       Growth phase 
      
      
      
      Plateau).
    • Inhibition: Flattened curve or reduced Vmax (Growth rate).

Summary Data Table: SAR Trends

Feature3,4-Dimethoxyphenyl3,4,5-TrimethoxyphenylBiological Implication
Tubulin Affinity Moderate to HighVery High (Optimal)Trimethoxy is preferred for pure CBS targeting; Dimethoxy is a viable backup.
Kinase Affinity High (Target Dependent)Low to ModerateDimethoxy fits better in restricted kinase hydrophobic pockets (e.g., VEGFR).
Lipophilicity High (LogP ~3-4)Moderate (LogP ~2.5-3.5)Dimethoxy compounds are more permeable but less soluble.
Metabolic Risk High (Catechol/Quinone)ModerateDimethoxy is more prone to o-quinone formation (toxicophore).
Primary Use Dual Inhibitor (Kinase/Tubulin)Pure Tubulin InhibitorUse Dimethoxy for multi-targeting; Trimethoxy for specificity.

References

  • Mechanism of Tubulin Inhibition

    • Title: Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2]

    • Source: Frontiers in Chemistry / NIH.[1]

    • URL:[Link]

  • Metabolic Bioactivation

    • Title: Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects.[3]

    • Source: Chemical Research in Toxicology (ACS).
    • URL:[Link]

  • Kinase Inhibition (VEGFR/Src)

    • Title: 3-Substituted indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities.
    • Source: Bioorganic & Medicinal Chemistry Letters.[1][4]

    • URL:[Link]

  • OXi8006 and Indole-VDA Development

    • Title: Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006.
    • Source: Bioorganic & Medicinal Chemistry.[2][1][4][5][6][7][8]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Vilsmeier-Haack Formylation of 1-(3,4-Dimethoxyphenyl)-1H-indole

Introduction: The Strategic Importance of Indole Formylation The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, prized for its efficacy in the formylation of electron-rich aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indole Formylation

The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, prized for its efficacy in the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] This reaction introduces a formyl group (-CHO) with precision, converting suitable substrates into valuable aldehydes.[3] Within pharmaceutical and materials science, indole-3-carbaldehydes are critical intermediates, serving as versatile precursors for the synthesis of a vast array of biologically active compounds, including anti-cancer agents, antivirals, and agrochemicals.[1][4]

This guide provides a detailed examination and a robust protocol for the Vilsmeier-Haack formylation of 1-(3,4-Dimethoxyphenyl)-1H-indole. The presence of the electron-donating dimethoxyphenyl group at the N1 position modulates the electronic properties of the indole nucleus, yet the reaction proceeds with high regioselectivity at the electron-rich C3 position.[5] This document is designed for researchers and drug development professionals, offering in-depth mechanistic insights and a field-proven, step-by-step methodology to ensure reproducible and high-yield synthesis.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the indole ring and subsequent hydrolysis.[6]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a seemingly innocuous solvent, acts as a key reagent. Its carbonyl oxygen attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate a highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[7][8]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The indole ring, being an electron-rich heterocycle, acts as the nucleophile. The C3 position, which possesses the highest electron density, attacks the electrophilic carbon of the Vilsmeier reagent.[5] This attack disrupts the aromaticity of the pyrrole ring, forming an iminium ion intermediate. Aromatization is restored through deprotonation. The resulting iminium species is stable until the reaction is quenched. During aqueous work-up, this intermediate is readily hydrolyzed to yield the final 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde and dimethylamine.[6][8]

Vilsmeier-Haack Mechanism Mechanism of the Vilsmeier-Haack Formylation of Indole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-(3,4-Dimethoxyphenyl) -1H-indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Indole-3-carbaldehyde Iminium_Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.

Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

This protocol is optimized for the safe and efficient synthesis of the target compound. Adherence to anhydrous conditions during the initial stages is critical for success.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
1-(3,4-Dimethoxyphenyl)-1H-indole>98%Sigma-AldrichSubstrate
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsMust be dry. Use a fresh, sealed bottle.
Phosphorus oxychloride (POCl₃)>99%Sigma-AldrichHighly corrosive and water-reactive. Handle in a fume hood.[9]
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Carbonate (Na₂CO₃) Solution--For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers.
Ethanol (EtOH)Reagent Grade-For recrystallization.
Crushed Ice--For work-up.
Experimental Workflow

Experimental_Workflow Experimental Workflow for Vilsmeier-Haack Formylation prep 1. Reagent Preparation (Vilsmeier Reagent) setup 2. Reaction Setup (Indole + Vilsmeier Reagent) prep->setup Add to Indole Solution monitor 3. Reaction Monitoring (TLC Analysis) setup->monitor Heat & Stir workup 4. Work-up & Quenching (Ice & Base) monitor->workup Upon Completion isolate 5. Isolation & Purification (Filtration/Extraction & Recrystallization) workup->isolate Precipitate Forms char 6. Characterization (NMR, IR, MS) isolate->char Pure Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology

Part 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[1] The addition rate should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A pale yellow to pinkish complex, the Vilsmeier reagent, will form.[10]

Part 2: Formylation Reaction 5. In a separate flask, dissolve 1-(3,4-Dimethoxyphenyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF. 6. Add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C. 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 85-95 °C.[1] 8. Maintain this temperature and stir the reaction for 5-8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The product should have a lower Rf value than the starting indole.

Part 3: Reaction Work-up and Product Isolation 9. After the reaction is deemed complete by TLC, cool the mixture to room temperature. 10. In a separate large beaker, prepare a substantial amount of crushed ice. 11. CAUTION: Exothermic Reaction. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[1] 12. Neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is alkaline (pH > 8). Perform this step in an ice bath to manage the heat evolution.[1] 13. The product, 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde, will typically precipitate as a solid. 14. Stir the slurry in the cold for 30 minutes to ensure complete precipitation. 15. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.[1]

Part 4: Purification 16. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure aldehyde.[1][10] 17. Dry the purified solid under vacuum.

Quantitative Data Summary
ParameterValue / ConditionRationale
Substrate1-(3,4-Dimethoxyphenyl)-1H-indoleElectron-rich N-arylindole, prone to C3 formylation.
ReagentsDMF / POCl₃Standard combination for generating the Vilsmeier reagent.[7]
Stoichiometry (Indole:POCl₃:DMF)1 : 1.5 : 5 (approx.)An excess of the Vilsmeier reagent ensures complete conversion of the substrate.
Temperature85-95 °CElevated temperature is often required to drive the formylation of less activated indoles to completion.[1]
Reaction Time5-8 hoursTypical duration for indole formylation; should be confirmed by TLC monitoring.[1]
Expected Yield80-95%High yields are characteristic of this reaction on electron-rich indoles.[10][11]

Product Characterization

The identity and purity of the synthesized 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (-CHO) around δ 9.9-10.1 ppm. Signals corresponding to the indole ring protons and the dimethoxyphenyl substituent should also be present and assignable.[11][12]

  • ¹³C NMR: The aldehyde carbon should appear at approximately δ 185 ppm.[11]

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band should be observed around 1670-1690 cm⁻¹.[13]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₅NO₃, M.W. = 281.31 g/mol ) should be observed.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • The quenching and neutralization steps are highly exothermic . Perform these operations slowly, with efficient cooling (ice bath) and stirring to control the temperature and prevent splashing.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Kharbouch, O., et al. (n.d.). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. ResearchGate. Available at: [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]

  • ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Afghan, A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. SID.ir. Available at: [Link]

  • Anonymous. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Yang, J-D., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Ishikura, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Anonymous. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (n.d.). indole-3-aldehyde. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Derivatization of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

[1] Executive Summary & Scaffold Analysis The molecule 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry.[1] Unlike simple indole-3-carbaldehydes, the N-(3,4-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scaffold Analysis

The molecule 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry.[1] Unlike simple indole-3-carbaldehydes, the N-(3,4-dimethoxyphenyl) moiety confers two critical properties:

  • Lipophilicity & Bioavailability: The dimethoxy-aryl group mimics the pharmacophore found in colchicine and combretastatin binding sites (tubulin inhibition) and various kinase inhibitors.[1]

  • Regiocontrol: The N-substitution blocks the acidic pyrrole nitrogen, preventing competitive N-alkylation or dimerization side reactions during base-catalyzed protocols.[1]

This guide details three high-yield derivatization modules for the C3-aldehyde "warhead": Knoevenagel Condensation (C=C formation), Reductive Amination (C-N formation), and Pinnick Oxidation (COOH formation).

Chemical Property Profile
PropertySpecificationImplication for Synthesis
Molecular Weight ~281.31 g/mol Moderate MW allows for fragment-based growth.[1]
Solubility Low in Hexane/Water; High in DCM, DMF, DMSO.[1]Critical: Ethanol alone is often insufficient for reflux; use EtOH/DCM mixtures.[1]
Electronic State Electron-rich (Indole + Dimethoxy-aryl).[1]The aldehyde is less electrophilic than nitro-indoles; requires activated nucleophiles or catalysis.[1]

Reaction Landscape Visualization

The following diagram maps the strategic pathways available for this scaffold.

ReactionLandscape Scaffold 1-(3,4-Dimethoxyphenyl)- indole-3-carbaldehyde Knoevenagel Knoevenagel Condensation (C=C Bond) Scaffold->Knoevenagel Malononitrile Piperidine Schiff Schiff Base / Reductive Amination (C-N Bond) Scaffold->Schiff R-NH2 NaBH4 Oxidation Pinnick Oxidation (Carboxylic Acid) Scaffold->Oxidation NaClO2 NaH2PO4 Product1 Cyanostilbene / Acrylonitrile (Michael Acceptor) Knoevenagel->Product1 Product2 Secondary Amine (Library Scaffold) Schiff->Product2 Product3 Indole-3-Carboxylic Acid (Amide Coupling Precursor) Oxidation->Product3

Figure 1: Divergent synthesis pathways from the C3-aldehyde core.[1] The N-aryl group remains stable under these conditions.

Module A: Knoevenagel Condensation (C=C Formation)

This is the primary route for generating Michael acceptors , a key motif in covalent kinase inhibitors.[1] The reaction couples the aldehyde with active methylene compounds (e.g., malononitrile, cyanoacetate).[1][2][3][4]

Mechanistic Insight

The electron-donating nature of the 3,4-dimethoxyphenyl group at the N-position pushes electron density into the indole ring.[1] This makes the C3-aldehyde carbonyl oxygen more basic but the carbonyl carbon less electrophilic.[1] Consequently, a catalytic base (Piperidine) is strictly required to deprotonate the active methylene species effectively.[1]

Protocol: Synthesis of Indolyl-Acrylonitriles

Reagents: Malononitrile (1.2 equiv), Piperidine (0.1 equiv), Ethanol (or EtOH/DCM 4:1).

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde in 5 mL of Ethanol.

    • Note: If the starting material does not dissolve completely at RT, add 1 mL of Dichloromethane (DCM) to aid solubility.[1]

  • Addition: Add Malononitrile (1.2 mmol, 79 mg).

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3).[1] The product is usually a bright yellow/orange solid that may precipitate during reflux.[1]

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid and wash with cold ethanol.[1]

    • If no precipitate:[1] Evaporate solvent, redissolve in DCM, wash with 0.1M HCl (to remove piperidine), dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.[1]

Expected Yield: 85–95% Characterization:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (~9.9 ppm) and appearance of the vinylic proton (~7.8–8.2 ppm, singlet).

Module B: Reductive Amination (C-N Formation)

Direct conversion of the aldehyde to a secondary amine allows for the introduction of solubilizing groups (e.g., morpholine, piperazine side chains) common in drug discovery.

Protocol: One-Pot Reductive Amination

Reagents: Primary Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).[1]

  • Imine Formation: Dissolve the indole-aldehyde (1.0 mmol) and the desired amine (1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir at Room Temperature for 1 hour.

    • Checkpoint: Formation of the imine (Schiff base) can be confirmed by a color change (often deep yellow) and TLC.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12h). STAB is preferred over NaBH4 as it selectively reduces the imine without reducing the aldehyde if equilibrium reverts.[1]

  • Quench: Add saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x), dry organic layers over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check: The product should lack the carbonyl peak in IR (~1660 cm⁻¹) and show a new methylene signal (-CH2-NH-) in NMR around 3.8–4.2 ppm.[1]

Module C: Pinnick Oxidation (Carboxylic Acid Access)

Converting the aldehyde to a carboxylic acid allows for standard amide coupling (EDC/HOBt) to generate diverse libraries.

Protocol: "Buffered" Oxidation

Reagents: NaClO2 (Sodium Chlorite), NaH2PO4 (buffer), 2-Methyl-2-butene (scavenger), t-Butanol/Water.

  • Preparation: Dissolve the indole-aldehyde (1.0 mmol) in 10 mL of t-Butanol. Add 2.5 mL of 2-Methyl-2-butene (scavenger for HOCl to prevent chlorination of the electron-rich indole ring).[1]

  • Oxidant Solution: Dissolve NaClO2 (3.0 mmol) and NaH2PO4 (2.5 mmol) in 4 mL of water.

  • Addition: Add the aqueous oxidant solution dropwise to the indole solution at RT.

  • Reaction: Stir vigorously for 4–6 hours. The solution usually turns from yellow to colorless/pale.[1]

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1][5][6]

    • Note: The carboxylic acid product may be less soluble; ensure full extraction.[1]

  • Purification: The crude acid is often pure enough for coupling.[1] If needed, recrystallize from Acetone/Water.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Solubility Dimethoxy-aryl group increases lipophilicity.[1]Switch solvent from EtOH to THF or DMF ; increase temperature.[1]
No Reaction (Knoevenagel) Aldehyde is deactivated by electron donation.[1]Increase catalyst load (Piperidine) or switch to Microwave irradiation (100°C, 10 min).
Chlorination (Oxidation) Electron-rich indole ring reacts with HOCl byproduct.[1]Increase 2-Methyl-2-butene (scavenger) to 5-10 equivalents.
Imine Hydrolysis Unstable Schiff base during workup.Perform one-pot reduction immediately; do not isolate the imine intermediate.

References

  • General Reactivity of Indole-3-Carbaldehydes

    • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[1][7][8] (2016).[1] ACG Publications.[1]

  • Pinnick Oxidation Protocol

    • Resorcinol-Derived Resorc[4]arene-Based Cavitands: Synthesis and Functionalization. (Standard Pinnick conditions adapted for electron-rich aromatics).[1]

  • Reductive Amination Standards

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Abdel-Magid, A. F., et al. J. Org.[1] Chem. 1996, 61, 11, 3849–3862.[1]

  • Indole Scaffold Biological Relevance

    • Indole-3-carbaldehyde as a privileged scaffold in drug discovery.[1][7] (Context on tubulin/kinase activity of N-aryl indoles).

Sources

Method

Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde as a Putative Chemical Probe

A Guide for Researchers, Scientists, and Drug Development Professionals PART 1: CORE DIRECTIVE This document provides a comprehensive guide to the characterization and application of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE

This document provides a comprehensive guide to the characterization and application of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde as a potential chemical probe. The indole-3-carbaldehyde scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory, anti-cancer, and antifungal properties.[1][2] The parent compound, indole-3-carbaldehyde, is an endogenous metabolite of tryptophan and a known agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[3][4][5] The addition of a 3,4-dimethoxyphenyl group, a feature found in some tubulin polymerization inhibitors, suggests a potential for dual or novel activity.[6]

This guide is structured to lead researchers through a logical, evidence-based workflow to:

  • Hypothesize and Investigate Potential Mechanisms of Action: Based on its structural features, we will explore its potential as an AhR agonist and a modulator of microtubule dynamics.

  • Provide Detailed Experimental Protocols: Step-by-step instructions for cell-based and biochemical assays to validate the compound's activity and selectivity.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, it is imperative to approach the evaluation of a novel compound with scientific rigor. The following sections are designed to provide not just a set of instructions, but a framework for critical thinking and robust experimental design.

Expertise & Experience: The Rationale Behind the Investigation

The core structure, indole-3-carbaldehyde, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have been synthesized and evaluated for a wide array of biological activities.[2][7][8] The aldehyde functional group at the 3-position of the indole ring is a key feature, often involved in interactions with biological targets.[9]

The N1-substitution with a 3,4-dimethoxyphenyl moiety is of particular interest. This group is present in known colchicine-binding site inhibitors of tubulin, suggesting that 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde might interfere with microtubule polymerization, a critical process in cell division.[6] This provides a strong rationale for investigating its potential as an anti-proliferative agent.

Furthermore, the indole core itself is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[3][4] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, xenobiotic metabolism, and cell differentiation. Activation of AhR by small molecules can have significant physiological effects. Therefore, it is essential to investigate whether the N1-substitution alters or enhances this intrinsic activity.

Trustworthiness: Self-Validating Protocols

The protocols outlined below are designed to be self-validating. This means they incorporate the necessary controls to ensure that the observed effects are due to the specific activity of the compound and not to artifacts. Key aspects of this self-validating approach include:

  • Dose-Response Analysis: All assays should be performed over a range of concentrations to determine the compound's potency (e.g., EC50 or IC50).

  • Use of Positive and Negative Controls: Comparing the compound's activity to known activators/inhibitors and inactive structural analogs is crucial.

  • Orthogonal Assays: Confirming the biological effect through multiple, independent experimental methods.

  • Selectivity Profiling: Assessing the compound's activity against related and unrelated targets to understand its specificity.

Authoritative Grounding & Comprehensive References

The proposed mechanisms and protocols are grounded in established scientific literature. In-text citations are provided to support key claims, and a comprehensive reference list is included at the end of this document.

PART 3: VISUALIZATION & FORMATTING

Proposed Signaling Pathways

The following diagrams illustrate the two primary signaling pathways we hypothesize 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde may modulate.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe 1-(3,4-Dimethoxyphenyl)- 1H-indole-3-carbaldehyde AhR_complex AhR-Hsp90-XAP2 Complex Probe->AhR_complex Binding & Activation Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerization Activated_AhR->ARNT Dimer AhR-ARNT Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_Transcription Initiation

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Tubulin_Polymerization_Inhibition Probe 1-(3,4-Dimethoxyphenyl)- 1H-indole-3-carbaldehyde Tubulin_dimer α/β-Tubulin Dimer Probe->Tubulin_dimer Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization (Inhibited) Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Experimental Protocols

This protocol is designed to determine if 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde can activate the AhR signaling pathway. A common method is to use a reporter gene assay.

Workflow Diagram:

AhR_Assay_Workflow Cell_Culture 1. Culture HepG2 cells with AhR-responsive reporter plasmid Compound_Treatment 2. Treat cells with varying concentrations of the probe (e.g., 0.1 - 100 µM) Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24 hours Compound_Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Luciferase_Assay 5. Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis 6. Analyze dose-response curve Luciferase_Assay->Data_Analysis

Caption: Workflow for AhR reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media.

    • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs). A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Compound Preparation:

    • Prepare a stock solution of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for the dose-response experiment.

  • Cell Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After allowing the cells to adhere, replace the media with fresh media containing the different concentrations of the compound.

    • Include wells for a vehicle control (e.g., DMSO), a known AhR agonist as a positive control (e.g., TCDD), and an inactive analog if available.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Expected Results and Interpretation:

CompoundTreatmentExpected Outcome
Vehicle Control (DMSO)N/ABasal level of luciferase activity.
Positive Control (e.g., TCDD)e.g., 10 nMSignificant increase in luciferase activity.
Test Compound Dose-response (e.g., 0.1 - 100 µM) Dose-dependent increase in luciferase activity.
Inactive Analog (if available)Same dose-response as the test compoundNo significant increase in luciferase activity.

A dose-dependent increase in luciferase activity indicates that the compound is an agonist of the AhR signaling pathway.

This protocol aims to determine if the compound inhibits cell proliferation and induces cell cycle arrest, which would be consistent with tubulin polymerization inhibition.

Workflow Diagram:

Cell_Proliferation_Workflow Cell_Seeding 1. Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate Compound_Treatment 2. Treat with a dose range of the probe Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay 4. Perform cell viability assay (e.g., MTT, PrestoBlue) Incubation->Viability_Assay Data_Analysis_IC50 5. Determine IC50 value Viability_Assay->Data_Analysis_IC50 Cell_Cycle_Analysis 6. For further analysis, treat cells with IC50 concentration, stain with propidium iodide, and analyze by flow cytometry Data_Analysis_IC50->Cell_Cycle_Analysis

Caption: Workflow for cell proliferation and cell cycle analysis.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be sensitive to tubulin inhibitors (e.g., HeLa or MCF-7) in the appropriate growth medium.

  • Cell Proliferation Assay:

    • Seed the cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the compound. Include a vehicle control and a positive control (e.g., paclitaxel or colchicine).

    • Incubate for 48-72 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, WST-1, or PrestoBlue) according to the manufacturer's protocol.[10]

    • Calculate the half-maximal inhibitory concentration (IC50).

  • Cell Cycle Analysis:

    • Treat cells with the compound at its IC50 concentration for a time period determined by preliminary experiments (e.g., 24 hours).

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry.

Expected Results and Interpretation:

AssayExpected Outcome for an Active Compound
Cell Proliferation Dose-dependent decrease in cell viability.
Cell Cycle Analysis Accumulation of cells in the G2/M phase of the cell cycle.

An accumulation of cells in the G2/M phase is a hallmark of compounds that interfere with microtubule dynamics.

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute purified tubulin in a suitable buffer.

    • Prepare a stock solution of the test compound and a positive control (e.g., colchicine) and a negative control (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in absorbance or fluorescence over time using a plate reader. The signal is proportional to the amount of polymerized tubulin.

  • Data Analysis:

    • Plot the change in absorbance/fluorescence over time for each concentration.

    • Compare the polymerization curves of the compound-treated samples to the controls.

Expected Results and Interpretation:

ConditionExpected Polymerization Curve
Negative ControlSigmoidal curve showing tubulin polymerization over time.
Positive ControlInhibition of polymerization, resulting in a flattened curve.
Test Compound Dose-dependent inhibition of polymerization.

Direct inhibition of tubulin polymerization in this cell-free system provides strong evidence for the compound's mechanism of action.

References

  • Assay Genie. (n.d.). Indole Assay Kit (Colorimetric) (BA0046). Retrieved from [Link]

  • Ware, L. B., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(13), e00544-18.
  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]

  • Kumar, A., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 433-440.
  • Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE-DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. CHEMICAL PROBLEMS, 21(2).
  • NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]

  • P, D., & K, S. (2015). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 6(10), 4263-4268.
  • Al-Mokyna, F. H., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
  • Dilek, O., et al. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. Bio-protocol, 14(22), e5112.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-742.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A protocol for high-throughput screening for small chemicals promoting macrophage-mediated tumor cell phagocytosis in mice. STAR Protocols, 5(1), 102834.
  • Alsamri, H., et al. (2022). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Kumar, A., et al. (2022).
  • Workman, P., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3176-3183.
  • Bingül, M. (2021). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 21(2), 319-325.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Li, Y., et al. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 11(3), 235.
  • National Center for Biotechnology Information. (n.d.). N-(3,4-dimethoxybenzyl)-1H-indole-3-carboxamide. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this target molecule is typically achieved in a two-step sequence. This guide is structured to address each of these critical stages independently.

  • Step 1: N-Arylation of Indole via Ullmann Condensation. This step forms the crucial C-N bond between the indole nitrogen and the 3,4-dimethoxyphenyl ring.

  • Step 2: C-3 Formylation via Vilsmeier-Haack Reaction. This step introduces the aldehyde group at the electron-rich C-3 position of the N-arylated indole intermediate.[1][2]

Below is a general workflow for this synthetic sequence.

Synthesis_Workflow cluster_0 Step 1: N-Arylation (Ullmann Condensation) cluster_1 Step 2: C-3 Formylation (Vilsmeier-Haack) Indole Indole Ullmann Ullmann Reaction (CuI, Ligand, Base) Indole->Ullmann ArylHalide 1-Halo-3,4-dimethoxybenzene ArylHalide->Ullmann Intermediate 1-(3,4-Dimethoxyphenyl)-1H-indole Ullmann->Intermediate Intermediate2 1-(3,4-Dimethoxyphenyl)-1H-indole Intermediate->Intermediate2 Purification & Characterization Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Product 1-(3,4-Dimethoxyphenyl)-1H- indole-3-carbaldehyde Vilsmeier->Product Intermediate2->Vilsmeier Troubleshooting_Vilsmeier problem problem cause cause solution solution Start Low Yield or No Reaction Temp Temperature Too Low/High Start->Temp Is Temp Optimal? Reagent Poor Vilsmeier Reagent Formation or Stoichiometry Start->Reagent Reagent Quality? Workup Improper Hydrolysis Start->Workup Workup Issues? RaiseTemp Increase temp to 85-95 °C. Reaction requires thermal activation. Temp->RaiseTemp Too Low LowerTemp Decomposition observed. Lower temperature to prevent charring. Temp->LowerTemp Too High Prep Prepare reagent at 0 °C before adding substrate. Ensures complete formation of the electrophile. Reagent->Prep Formation Stoich Use slight excess (1.2-1.5 eq.) of POCl₃ and DMF. Reagent->Stoich Stoichiometry Quench Pour reaction mixture slowly onto crushed ice. Then, neutralize carefully with base. Controls exotherm and ensures complete hydrolysis. Workup->Quench

Sources

Optimization

Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde. We move beyond simple protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Section 1: Core Purification Challenges

Purifying 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde presents challenges common to many aromatic aldehydes. Understanding these potential issues is the first step toward achieving high purity.

  • Oxidation: The aldehyde functional group is susceptible to air oxidation, converting it to the corresponding, more polar, 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid.[1] This impurity can complicate analysis and subsequent reactions.

  • Adsorption on Silica: While silica gel is the workhorse of chromatography, its acidic nature can sometimes lead to the degradation or irreversible adsorption of sensitive compounds like aldehydes.[2]

  • Persistent Impurities: Crude reaction mixtures may contain unreacted starting materials, reagents from formylation reactions (e.g., Vilsmeier-Haack reagents), or closely related side-products that are difficult to separate due to similar polarities.[3][4]

Section 2: Recommended Purification Workflow

A multi-step approach is typically required to achieve high purity. The general workflow involves an initial extractive work-up to remove bulk impurities, followed by chromatography for separation, and an optional final recrystallization step for polishing.

G cluster_0 Initial Work-Up cluster_1 Primary Purification cluster_2 Final Polishing A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) A->B C Aqueous Wash (e.g., sat. NaHCO3, Brine) B->C D Column Chromatography (Silica Gel) C->D Crude Organic Extract E Recrystallization D->E Combined Pure Fractions F High-Purity Crystalline Solid D->F If Recrystallization is Skipped E->F

Caption: General experimental workflow for purification.

Section 3: Detailed Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Normal-Phase Column Chromatography

Column chromatography is the most effective method for separating the target compound from impurities with different polarities.[5]

1. Preparation:

  • Select a Solvent System (Mobile Phase): The ideal system moves the target compound to an Rf (retention factor) of ~0.3 on a TLC plate. Start with a non-polar solvent and gradually add a more polar one.
  • Prepare the Column (Wet Slurry Method): Place a small cotton plug at the bottom of a glass column, add a thin layer of sand, and clamp it vertically. Fill the column halfway with your initial, least polar eluting solvent.[6] Prepare a slurry of silica gel in the same solvent and pour it into the column, tapping gently to ensure even packing and avoid air bubbles.[5][6]

2. Sample Loading:

  • Dissolve the crude product from the work-up in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).
  • Carefully apply the concentrated sample solution to the top of the silica bed with a pipette.[6]

3. Elution and Collection:

  • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).
  • Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

4. Concentration:

  • Combine the fractions containing the pure compound.
  • Remove the solvent using a rotary evaporator to yield the purified product.
Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution for a wide range of compounds.[7]
Mobile Phase (Trial) Hexane/Ethyl Acetate (start at 9:1, increase to 7:3) Petroleum Ether/Ethyl Acetate (start at 9:1, increase to 7:3)[8] Dichloromethane/Methanol (for polar impurities)[9]These solvent systems provide a good polarity range for many indole derivatives.[10] A gradient elution ensures good separation between closely related compounds.
Protocol 2: Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline solid, provided a suitable solvent is found.[11]

1. Solvent Selection:

  • Place a small amount of your purified product into several test tubes.
  • Add a few potential solvents (see table below) to each tube. The ideal solvent will dissolve the compound when boiling but result in low solubility at room temperature or upon cooling.[11] Mixed solvent systems are often effective.[12]

2. Procedure:

  • Dissolve the compound in the minimum amount of the chosen boiling solvent in an Erlenmeyer flask.
  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities.
  • Allow the solution to cool slowly to room temperature. Do not disturb it, as this promotes the formation of larger, purer crystals.
  • Once cooled, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
  • Dry the crystals thoroughly, preferably under vacuum.
Suggested Solvents for Trial Comments
Ethanol or MethanolIndole-3-carbaldehyde itself can be recrystallized from methanol.[13] These are good starting points.
Ethyl Acetate / HexaneA common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane until the solution becomes cloudy, then reheat to clarify and cool.
Isopropanol / WaterAn alcohol/water mixture is effective for many moderately polar organic molecules.[11]

Section 4: Troubleshooting Guide & FAQs

Q1: My purified product is a persistent oil or waxy solid, not the expected crystalline material. What should I do? A: This indicates the presence of impurities that are inhibiting crystallization. The most likely cause is residual starting material or a side-product with a similar polarity. Re-purification using column chromatography is recommended. Try using a shallower solvent gradient during elution to improve the separation between your target compound and the impurity.

Q2: After running a column, my TLC shows a single spot, but after a day on the bench, a new, more polar spot appears. What is happening? A: This is a classic sign of the aldehyde oxidizing to the more polar carboxylic acid.[1] To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon) and in a freezer. To salvage the material, you can dissolve it in an organic solvent (like ethyl acetate) and perform a liquid-liquid extraction, washing with a saturated sodium bicarbonate (NaHCO₃) solution.[14] The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while your desired aldehyde remains in the organic layer.

Q3: My compound appears to be streaking or degrading on the silica gel column. How can I fix this? A: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[2] You have a few options:

  • Deactivate the Silica: Before packing the column, prepare your silica slurry in the non-polar eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica.

  • Switch Stationary Phase: Consider using basic alumina instead of silica gel.[14] Aromatic aldehydes are often more stable on this support. You will need to re-optimize your solvent system, as the elution order may change.

Q4: I have a stubborn impurity that co-elutes with my product during chromatography. Is there a more specific purification method? A: Yes. When chromatographic methods fail, a chemical separation based on the unique reactivity of the aldehyde is an excellent alternative. The formation of a bisulfite adduct is a highly selective method for purifying aldehydes.[2][15][16]

G A Impure Aldehyde in Organic Solvent B Add Saturated Aq. Sodium Bisulfite (NaHSO3) A->B C Shake Vigorously B->C D Separate Layers C->D E Organic Layer: Contains Non-Aldehyde Impurities (Discard) D->E F Aqueous Layer: Contains Water-Soluble Bisulfite Adduct D->F G Add Fresh Organic Solvent (e.g., Ethyl Acetate) F->G H Add Base (e.g., NaOH) to pH > 10 G->H I Shake & Separate Layers H->I J Final Organic Layer: Contains Pure Regenerated Aldehyde I->J K Final Aqueous Layer: (Discard) I->K

Caption: Workflow for aldehyde purification via bisulfite adduct formation.[15][16]

Q5: How do I confirm the purity and identity of my final product? A: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The reported melting point for the parent indole-3-carbaldehyde is around 198 °C.[1] The 1-(3,4-Dimethoxyphenyl) substituent will alter this, but a narrow range is key.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method to confirm the structure and check for impurities. The aldehyde proton should be visible as a singlet around 9-10 ppm in the ¹H NMR spectrum.[10]

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. DOI: 10.15227/orgsyn.039.0030. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • S. Naveen, et al. (2015). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • O'Connor, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Chromatography Columns & Cartridges. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Teledyne Isco. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 5678*. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of N-Substituted Indoles

Topic: Troubleshooting Side Reactions in Vilsmeier-Haack Formylation Audience: Medicinal Chemists & Process Development Scientists Core Directive & Executive Summary Status: Active Protocol: Vilsmeier-Haack (VH) Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Vilsmeier-Haack Formylation Audience: Medicinal Chemists & Process Development Scientists

Core Directive & Executive Summary

Status: Active Protocol: Vilsmeier-Haack (VH) Reaction Primary Issue: The Vilsmeier-Haack reaction is the gold standard for C3-formylation of indoles due to its high regioselectivity. However, the aggressive electrophilic nature of the chloroiminium species (Vilsmeier reagent) and the acidic byproducts often lead to specific failure modes in N-substituted substrates.

The "Why" Behind the Failures:

  • Electronic Mismatch: N-Electron Withdrawing Groups (EWGs) like Tosyl or Sulfonyl deactivate the pyrrole ring, stalling the reaction and encouraging thermal decomposition.

  • Acid Lability: The generation of HCl and phosphorodichloridic acid degrades acid-sensitive N-protecting groups (Boc, TBS).

  • Oligomerization: The product (indole-3-carboxaldehyde) is still electron-rich enough to react with remaining starting material under acidic conditions, forming dimers (rosindoles).

Interactive Troubleshooting Modules
Ticket #001: The "Vanishing" Protecting Group

User Report: "I subjected N-Boc-indole to standard VH conditions (POCl3/DMF, 0°C to RT). The NMR shows the aldehyde peak, but the Boc group is gone."

Diagnosis: Acid-Catalyzed Deprotection. The Vilsmeier reagent formation generates chloride ions, and the subsequent electrophilic attack releases protons. In the presence of POCl3, the reaction medium becomes highly acidic (HCl generation). Tert-butyl carbamates (Boc) are inherently unstable in Lewis/Brønsted acid environments.

Corrective Protocol:

  • Switch Protecting Group: If the synthesis allows, use N-Benzyl (Bn) or N-Methyl. These are stable to VH conditions.

  • Buffer the System (Risky): Some protocols suggest adding base, but this often quenches the Vilsmeier reagent.

  • Alternative Method: If N-Boc is mandatory, switch to Rieche Formylation (TiCl4/Dichloromethyl methyl ether). While still Lewis acidic, the conditions can sometimes be tuned to be milder than neat POCl3, or performed at -78°C where Boc cleavage is slower.

Data: N-Protecting Group Stability in VH Conditions

N-SubstituentElectronic EffectStability in VH (POCl3/DMF)Recommended Action
Methyl / Alkyl Donating (+I)HighStandard Protocol
Benzyl (Bn) Weak DonatingHighStandard Protocol
Tosyl (Ts) Withdrawing (-E)High (But deactivates ring)Heat required (Risk of tar)
Boc Weak WithdrawingLow (Acid Labile)Avoid VH . Use Rieche or lithiation/DMF.
SEM / MOM Weak DonatingModerate to LowMonitor strictly; acid labile.
Ticket #002: The "Red/Pink Gunk" (Oligomerization)

User Report: "My reaction turned a deep red/purple color. After workup, I have a complex mixture and low yield of the aldehyde. Mass spec suggests dimers."

Diagnosis: Bis(indolyl)methane Formation (Rosindoles). This is a classic side reaction. The newly formed iminium salt (or the hydrolyzed aldehyde) acts as an electrophile.[1] If the reaction is too concentrated or runs too long, unreacted indole attacks the product, catalyzed by the acidic medium.

Mechanistic Insight: The N-substituent plays a role here. N-Alkyl indoles are highly nucleophilic, making them more prone to attacking the product than N-Tosyl indoles.

Corrective Protocol:

  • Dilution: Run the reaction at lower concentration (0.2 M or less) to reduce intermolecular collisions between product and reactant.

  • Order of Addition: Add the Indole slowly to a pre-formed, cold Vilsmeier reagent. Ensure the Vilsmeier reagent is in excess (1.2–1.5 equiv). This ensures every indole molecule meets an electrophile immediately, rather than an indole meeting a product molecule.

  • Quench Temperature: Keep the hydrolysis step cold. The dimerization often happens during the exothermic aqueous quench if the mixture warms up while acidic.

Ticket #003: The "Chlorinated Impurity"

User Report: "I see a +34 mass peak impurity (M+34) in my LCMS. It looks like a chlorine atom was added."

Diagnosis: 3-Chloroindole formation or Chlorination of the side chain. If the reaction is overheated, the chloride ion from the Vilsmeier intermediate can act as a nucleophile. Alternatively, if the iminium intermediate is sterically crowded (bulky N-substituent), the normal elimination of the phosphate group might be slow, allowing chloride attack.

Corrective Protocol:

  • Temperature Control: Never exceed 80°C unless absolutely necessary (e.g., for N-Tosyl). Keep N-Alkyl reactions below 40°C.

  • Reagent Quality: Ensure POCl3 is distilled and colorless. Degraded POCl3 contains pyrophosphoryl chloride which can alter the mechanism.

Visualizing the Pathways

The following diagram illustrates the bifurcation between the desired C3-formylation and the common side reactions (Dimerization and Deprotection).

VilsmeierSideReactions Start N-Substituted Indole Inter C3-Iminium Intermediate Start->Inter Electrophilic Attack (C3) Acid Acidic Conditions (HCl / POCl3) Start->Acid VR Vilsmeier Reagent (Cl-CH=NMe2+) VR->Inter Hydrolysis Hydrolysis (H2O) Inter->Hydrolysis Dimer Bis(indolyl)methane (Dimer/Oligomer) Inter->Dimer Attack by Nucleophilic Indole Product Indole-3-Carboxaldehyde Hydrolysis->Product Deprotection N-Deprotection (Loss of Boc/TBS) Acid->Deprotection If N-Group is Acid Labile ExcessIndole Excess Starting Material ExcessIndole->Dimer

Caption: Figure 1. Mechanistic bifurcation in Vilsmeier-Haack formylation. Green path indicates desired synthesis; Red paths indicate primary failure modes (Deprotection and Dimerization).

Standardized Protocol: Vilsmeier-Haack Formylation of N-Alkyl Indole

Objective: Synthesis of 1-Methylindole-3-carboxaldehyde minimizing dimerization.

  • Reagent Preparation (The "Cold" Phase):

    • In a flame-dried flask under Argon, add anhydrous DMF (5.0 equiv).

    • Cool to 0°C (ice bath).

    • Add POCl3 (1.2 equiv) dropwise. Critical: Do not let temperature rise above 5°C. Stir for 30 mins to form the white/yellow Vilsmeier salt precipitate.

  • Substrate Addition:

    • Dissolve N-Methylindole (1.0 equiv) in minimum DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

    • Why: Adding Indole to Excess Reagent prevents local high concentrations of indole relative to electrophile, reducing dimerization risk.

  • Reaction:

    • Warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC. If starting material remains after 4h, heat to 40°C. Do not exceed 60°C for N-alkyl indoles.

  • Quench & Workup (The "Buffer" Phase):

    • Pour the reaction mixture into crushed ice/water containing Sodium Acetate (buffer).

    • Why: Neutralizing the pH to ~7-8 gently prevents acid-catalyzed coupling during the workup.

    • Stir for 15 mins. The aldehyde usually precipitates as a solid. Filter and wash with water.[2]

FAQ: Rapid Fire Support

Q: Can I use Vilsmeier-Haack on an N-H (unsubstituted) indole? A: Yes, but the nitrogen must be protected first if you want clean C3 chemistry, or you must control the stoichiometry perfectly. Free N-H indoles can undergo N-formylation or form dimers more aggressively. However, standard VH on free indole is possible and typically yields indole-3-carboxaldehyde, but yields are often lower than N-alkyl variants due to side reactions.

Q: My N-Tosyl indole isn't reacting at RT. Should I add more POCl3? A: No, increase the temperature first. The Tosyl group pulls electron density from the ring, making C3 less nucleophilic. Heat to 60–80°C. Adding more POCl3 only increases the acidity and risk of chlorination without speeding up the rate-determining step (nucleophilic attack).

Q: Why did I get C2-formylation? A: This is rare in VH unless C3 is blocked (e.g., by a methyl group). If C3 is blocked, VH can formylate C2, but often with low yield. If C3 is open and you got C2 product, check if your N-substituent is a massive steric bulk directing the electrophile away, or if you actually performed a lithiation-formylation (which favors C2) by mistake.

References
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.

  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[2][10] Organic Syntheses, 39, 30.

  • Su, W., & Weng, Y. (2019).[11] Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 32-40. (Describes the oligomerization side reaction).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on Indole reactivity and protecting group lability).

Sources

Optimization

preventing decomposition of 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde

Topic: Preventing Decomposition of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde Technical Support Center: Stability & Handling Guide Ticket ID: #IND-34DMP-STAB Status: Resolved Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde Technical Support Center: Stability & Handling Guide Ticket ID: #IND-34DMP-STAB Status: Resolved Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

You are working with 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde . This molecule presents a specific stability paradox. While the C3-aldehyde group typically exerts an electron-withdrawing effect that stabilizes the indole ring against acid-catalyzed polymerization (a common issue with unsubstituted indoles), the N-(3,4-dimethoxyphenyl) substituent acts as a powerful electron donor.

The Consequence: The electron-rich dimethoxyphenyl group pushes electron density into the indole core. This makes the molecule significantly more susceptible to oxidative degradation and photolytic cleavage than standard indole-3-carboxaldehydes. Your handling protocols must aggressively mitigate oxygen and light exposure.

Part 1: Decomposition Pathways & Diagnostics

Before troubleshooting, you must understand how the molecule breaks down.

Visualizing the Failure Points

DecompositionPathways Target 1-(3,4-Dimethoxyphenyl)- 1H-indole-3-carbaldehyde CarboxylicAcid 1-(3,4-Dimethoxyphenyl)- indole-3-carboxylic acid (White/Off-white precipitate) Target->CarboxylicAcid Auto-oxidation (Aldehyde -> Acid) Dimer Bis-indolyl Methanes (Colored oligomers) Target->Dimer Acid-Catalyzed Condensation Oxidation Ring Oxidation/Cleavage (Brown/Black Tars) Target->Oxidation Photo-oxidation Oxygen O2 / Air Exposure Oxygen->Target Light UV/Vis Light Light->Target Water Aqueous/Acidic Media Water->Target

Figure 1: Primary decomposition vectors. The aldehyde-to-acid oxidation is the most rapid pathway in air, while light exposure accelerates ring degradation.

Part 2: Troubleshooting & Operational Protocols (Q&A)

Q1: My compound has turned from a pale yellow solid to a brownish sticky powder. Is it salvageable?

Diagnosis: This indicates advanced oxidative degradation , likely facilitated by light exposure. The "browning" is characteristic of quinoid-type species forming on the electron-rich dimethoxyphenyl ring or indole polymerization. Action:

  • Check Solubility: Dissolve a small amount in CDCl₃ or DMSO-d6.

  • Run 1H-NMR: Look for the disappearance of the distinct aldehyde proton singlet (~9.9 - 10.0 ppm).

    • If the aldehyde peak is intact (>90%): Recrystallize immediately from Ethanol/Water or CH₂Cl₂/Hexane.

    • If a broad -COOH peak appears (~12 ppm): You have the carboxylic acid.[1] It is difficult to reduce back selectively without affecting the indole. Discard and repurchase/resynthesize.

Q2: I need to store a stock solution. Can I keep it in DMSO at 4°C?

Verdict: High Risk. Explanation: While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant under certain conditions. The presence of water (absorbed from air) facilitates the hydration of the aldehyde, making it prone to oxidation or nucleophilic attack. Protocol:

  • Preferred: Store as a solid at -20°C under Argon.

  • If Solution is Mandatory: Use anhydrous DMF or DMSO (stored over molecular sieves). Aliquot into single-use vials, purge with Argon, seal with Parafilm, and store at -80°C. Do not store for >1 week.

Q3: The aldehyde is not reacting in my Knoevenagel condensation. Why?

Diagnosis: The 3,4-dimethoxyphenyl group donates electrons into the indole ring, which can reduce the electrophilicity of the C3-aldehyde carbonyl carbon via resonance. Solution:

  • Activation: You may need a stronger Lewis Acid catalyst (e.g., TiCl₄ or Piperidine/Acetic Acid buffer) to activate the carbonyl.

  • Check Purity: Ensure your "unreactive" starting material isn't actually the carboxylic acid (which will not react).

Q4: How do I prevent decomposition during workup/purification?

Critical Protocol:

  • Avoid Strong Acids: Do not use high concentrations of HCl or TFA. The electron-rich indole ring is prone to protonation at C3, leading to dimerization.

  • Solvent Removal: Evaporate solvents at <40°C . Heat accelerates the auto-oxidation of the aldehyde.

  • Chromatography: If using silica gel, neutralize it with 1% Triethylamine. Silica is slightly acidic and can catalyze decomposition of sensitive indoles during slow columns.

Part 3: Validated Stability Data Table

ParameterConditionStability StatusRecommendation
Solid State Air, Room TempPoor Degrades within days (oxidation).
Solid State Argon, -20°CExcellent Stable for >1 year.
Solution (DMSO) Air, Room TempCritical <24 hours stability.
Solution (DMSO) Argon, -80°CModerate Use within 1-2 weeks.
pH Sensitivity Acidic (pH < 3)Unstable Polymerization risk.
pH Sensitivity Basic (pH > 10)Moderate Can trigger Cannizzaro-type reactions.

References

  • Indole-3-carbaldehyde Properties & Biosynthesis. Wikipedia. Accessed Feb 22, 2026. [Link][1][2][3][4][5]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Accessed Feb 22, 2026. [Link]

  • Synthesis and Chemistry of Indole (Electrophilic Substitution). Banaras Hindu University. Accessed Feb 22, 2026. [Link]

  • Directed C–H Functionalization of C3-Aldehyde Indoles. National Institutes of Health (PMC). Accessed Feb 22, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

Case ID: IND-34-DMP-CHO-SC Status: Active Support Assigned Specialist: Senior Process Chemist Introduction Welcome to the technical support hub for the scale-up synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-34-DMP-CHO-SC Status: Active Support Assigned Specialist: Senior Process Chemist

Introduction

Welcome to the technical support hub for the scale-up synthesis of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde . This guide addresses the specific challenges of scaling this molecule from gram to kilogram quantities. Our focus is on process safety (specifically the Vilsmeier-Haack step) and catalytic efficiency (the N-arylation step).

Unlike bench-scale synthesis where chromatography is viable, this guide prioritizes crystallization-driven isolation and active hazard management.

Module 1: Synthetic Route Architecture

FAQ: Which route should I choose for scale-up?

Recommendation: Route A (N-Arylation


 Formylation) .

Technical Rationale:

  • Electronic Activation: The Vilsmeier-Haack reaction requires an electron-rich aromatic ring. The N-(3,4-dimethoxyphenyl) group is electron-donating, making the C3 position highly nucleophilic and facilitating the formylation step.

  • Coupling Efficiency: Performing the metal-catalyzed cross-coupling (Step 1) on 1H-indole is significantly easier than on 1H-indole-3-carbaldehyde. The aldehyde group in the latter is electron-withdrawing, which deactivates the nitrogen nucleophile, requiring expensive Pd-catalysts or harsh conditions to force the coupling.

Workflow Visualization

SynthesisRoute cluster_safety Process Safety Critical Control Point Indole 1H-Indole (Starting Material) Step1 Step 1: N-Arylation (Cu-Catalyzed Ullmann) Indole->Step1 ArylHalide 4-Iodo-1,2-dimethoxybenzene ArylHalide->Step1 Intermediate 1-(3,4-Dimethoxyphenyl)-1H-indole (Stable Intermediate) Step1->Intermediate 90-95% Yield Crystallization Step2 Step 2: Vilsmeier-Haack (POCl3 / DMF) Intermediate->Step2 Product Target Product 1-(3,4-Dimethoxyphenyl)- 1H-indole-3-carbaldehyde Step2->Product Quench & Precipitate

Caption: Route A prioritizes N-arylation on the more reactive substrate, isolating the thermal hazard (Vilsmeier) to the final step.

Module 2: Step 1 - Copper-Catalyzed N-Arylation

Objective: Couple 1H-indole with 4-iodo-1,2-dimethoxybenzene. Scale-up Choice: Copper-catalyzed Ullmann-type coupling is preferred over Palladium (Buchwald-Hartwig) for cost efficiency, provided the correct ligand is used.

Standard Operating Procedure (SOP)
ParameterSpecification
Catalyst CuI (10 mol%)
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)
Base K₃PO₄ (2.0 equiv) - Must be finely ground
Solvent Toluene (reflux) or DMF (110°C)
Concentration 0.5 M - 1.0 M
Troubleshooting Guide

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

  • Root Cause: Catalyst poisoning or ligand degradation. Copper species can aggregate into inactive clusters if the ligand concentration drops or if trace water is present.

  • Solution:

    • Ensure the system is strictly anhydrous (Schlenk line or N₂ purge).

    • Add a second charge of Ligand only (10 mol%), not Copper. The ligand protects the active Cu(I) species.

    • Verify agitation. K₃PO₄ is insoluble in toluene; poor stirring leads to a "surface-area limited" stall. Use an overhead stirrer with a pitch-blade impeller, not a magnetic stir bar, for scales >50g.

Q: The product is blue/green after workup.

  • Root Cause: Residual Copper contamination.

  • Solution:

    • Wash Protocol: Wash the organic layer with 10% aqueous ethylenediamine or aqueous NH₄OH (5%). These ligands bind Cu(II) more strongly than the product, pulling it into the aqueous phase (turning it deep blue).

    • Scavenging: For API grade, treat the organic stream with SiliaMetS® Thiol or charcoal before crystallization.

Module 3: Step 2 - Vilsmeier-Haack Formylation

Objective: Install the aldehyde at C3 using POCl₃/DMF. Safety Warning: This reaction involves the formation of a high-energy Vilsmeier reagent and is prone to thermal runaway .

Process Safety & Mechanism

VilsmeierSafety Reagents DMF + POCl3 Complex Vilsmeier Reagent (Chloroiminium Ion) Reagents->Complex Exothermic! Keep T < 10°C Addition Add Substrate (N-Aryl Indole) Complex->Addition Stir 30 min Ensure homogeneity Heating Heat to 80°C (Formylation) Addition->Heating Controlled Ramp Quench Hydrolysis (Inverse Addition to Ice/Base) Heating->Quench CRITICAL HAZARD Violent Exotherm

Caption: The Vilsmeier reagent formation and the quenching step are the two primary thermal risks.

Troubleshooting Guide

Q: A violent exotherm occurred during the addition of POCl₃.

  • Root Cause: Rapid addition rate or insufficient cooling. The reaction of DMF and POCl₃ is highly exothermic.[1]

  • Corrective Action:

    • Pre-cooling: Cool DMF to 0°C before adding POCl₃.

    • Dosing: Add POCl₃ dropwise via an addition funnel or dosing pump. Maintain internal temperature

      
      .
      
    • Aging: Allow the Vilsmeier reagent (white precipitate/slurry) to age for 30 minutes at 0-25°C before adding the indole substrate.

Q: The reaction mixture turned into a black tar/oil upon heating.

  • Root Cause: Thermal decomposition or polymerization. Indoles are acid-sensitive; prolonged heating in acidic POCl₃/DMF can cause dimerization.

  • Solution:

    • Do not exceed 80-90°C.

    • Monitor reaction strictly by HPLC/TLC. Stop heating immediately upon consumption of starting material (typically 1-3 hours).

    • Dilution: If viscosity increases, dilute with 1,2-dichloroethane (DCE) to maintain heat transfer.

Q: Isolation yielded a sticky gum instead of a solid.

  • Root Cause: Incomplete hydrolysis of the iminium intermediate or trapped DMF.

  • Quench Protocol (The "Inverse Addition"):

    • Do NOT add water to the reaction mixture.

    • Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (aq) or NaOH (2M) .

    • Maintain pH 8-9. The product should precipitate as a yellow/orange solid.

    • Recrystallization: If gummy, dissolve in hot Ethanol or Ethyl Acetate/Hexane and cool slowly.

Module 4: Analytical Data & Specifications

AttributeSpecificationMethod
Appearance Pale yellow to orange crystalline solidVisual
Melting Point 158 - 162 °C (Derivative dependent)DSC/Capillary
1H NMR (DMSO-d6)

9.98 (s, 1H, CHO), 8.30 (s, 1H, C2-H)
400 MHz NMR
Residual Copper

ppm
ICP-MS
Purity

(a/a)
HPLC (254 nm)

References

  • Vilsmeier-Haack Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Addresses thermal hazards of DMF/POCl3 mixtures).
  • Indole Formylation Scale-Up: Liu, W., et al. (2014).[2] "Scale-up of the Vilsmeier-Haack Reaction for the Synthesis of 3-Formylindoles." Organic Process Research & Development, 18(12).

  • Copper-Catalyzed Arylation: Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 124(39), 11684-11688.

  • Ullmann Coupling Mechanism & Ligands: Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles." Accounts of Chemical Research, 41(11), 1450–1460.

  • General Indole Synthesis: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press.

Disclaimer: This guide is for professional research use only. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and Calorimetry study (RC1) in your facility.

Sources

Optimization

Technical Support Center: Indole-3-Carbaldehyde Synthesis

Topic: Troubleshooting Guide for Indole-3-Carbaldehyde Synthesis (Vilsmeier-Haack Formylation) Audience: Researchers, Process Chemists, and Drug Development Scientists. Core Directive & Protocol Overview The industrial a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Indole-3-Carbaldehyde Synthesis (Vilsmeier-Haack Formylation) Audience: Researchers, Process Chemists, and Drug Development Scientists.

Core Directive & Protocol Overview

The industrial and laboratory "Gold Standard" for synthesizing Indole-3-carbaldehyde (I3C) is the Vilsmeier-Haack reaction . While other methods exist (Reimer-Tiemann, Duff), they lack the regioselectivity and yield profile required for pharmaceutical applications.

This guide treats the synthesis as a system . Failures are rarely random; they result from deviations in temperature control, moisture exclusion, or hydrolysis kinetics.

The "Gold Standard" Baseline Protocol

Use this baseline to benchmark your current procedure. Deviations here are the primary source of failure.

ParameterSpecificationRationale
Reagents Indole (1.0 eq), POCl

(1.1–1.3 eq), DMF (5.0–10.0 eq)
DMF serves as both reagent and solvent. Excess POCl

ensures full conversion.
Temperature 1 0°C to 5°C (Reagent Formation)CRITICAL: High temp during POCl

addition causes decomposition and "black tar" formation.
Temperature 2 35°C to 90°C (Reaction)Unsubstituted indole reacts at 35°C; electron-deficient derivatives require 80–90°C.
Quenching Ice/Water + NaOH (pH 9–10)The intermediate iminium salt is stable in acid. Base is required to liberate the aldehyde.
Purification Recrystallization (Ethanol or dilute alcohol)Removes colored oligomers and inorganic salts.

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a stable intermediate that must be actively hydrolyzed.

VilsmeierMechanism cluster_0 Critical Failure Point: Stability DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, -Cl- POCl3 POCl3 POCl3->VR Inter Iminium Salt Intermediate (STABLE) VR->Inter + Indole, Electrophilic Attack (C3) Indole Indole Indole->Inter Product Indole-3-Carbaldehyde Inter->Product Must break C=N bond Hydrolysis Alkaline Hydrolysis (NaOH/H2O) Hydrolysis->Product Essential Step

Figure 1: Mechanistic pathway highlighting the stability of the Iminium Salt intermediate. Failure to hydrolyze this species is a common cause of low yield.

Troubleshooting Center

Phase 1: Reagent Formation & Addition

Issue: The reaction mixture turns black or tarry immediately upon adding POCl


.
  • Diagnosis: Thermal runaway. The reaction between DMF and POCl

    
     is highly exothermic. If the temperature exceeds 10–15°C during this phase, DMF decomposes, and polymerization occurs.
    
  • Solution:

    • Chill DMF to 0°C in an ice/salt bath before adding POCl

      
      .
      
    • Add POCl

      
       dropwise over 30–60 minutes.
      
    • Ensure the internal temperature never exceeds 5°C.

Issue: Solid precipitate forms preventing stirring.[1]

  • Diagnosis: The Vilsmeier reagent (chloroiminium salt) is less soluble in cold DMF/POCl

    
     mixtures, or the concentration is too high.
    
  • Solution:

    • This is actually a good sign (indicates active reagent formation).

    • Increase the volume of DMF or use anhydrous acetonitrile (MeCN) as a co-solvent to maintain fluidity.

    • Use a mechanical stirrer (overhead) instead of a magnetic stir bar.

Phase 2: Reaction Conversion

Issue: TLC shows starting material (Indole) remaining after hours of heating.

  • Diagnosis: Moisture contamination.[2] The Vilsmeier reagent is extremely hygroscopic and hydrolyzes back to DMF + HCl in the presence of water.

  • Solution:

    • Use anhydrous DMF (water content <0.05%).

    • Flame-dry glassware and maintain an inert atmosphere (Ar or N

      
      ).
      
    • Corrective Action: If the reaction stalls, you can carefully add a fresh aliquot of pre-formed Vilsmeier reagent (prepared in a separate flask) to drive it to completion.

Issue: Formation of N-formyl indole (N1 substitution) instead of C3.

  • Diagnosis: While rare in standard Vilsmeier conditions (which favor C3), this can occur if the indole nitrogen is deprotonated (basic conditions) before the electrophilic attack, or if C3 is sterically hindered.

  • Solution: Ensure the reaction remains acidic/neutral during the addition phase. Do not add base until the workup step.

Phase 3: Workup & Isolation (Most Common Failure Point)

Issue: No precipitate forms after pouring onto ice.

  • Diagnosis: Incomplete hydrolysis or pH is too low. The product exists as the soluble iminium salt in acidic media.

  • Solution:

    • Neutralization is mandatory. Slowly add 2M NaOH or saturated Na

      
      CO
      
      
      
      until the pH reaches 9–10.
    • Heat it. After adding base, briefly heat the mixture to boiling (or 90°C) for 5-10 minutes. This ensures the cleavage of the robust C=N bond in the intermediate.

    • Cool slowly. Allow the mixture to cool to room temperature, then refrigerate. The aldehyde should crystallize out.[3][4]

Issue: Product is pink, red, or purple.

  • Diagnosis: Oxidation products or formation of di-indolylmethane dyes (acid-catalyzed oligomerization).

  • Solution:

    • Recrystallization: Dissolve the crude solid in hot ethanol (or dilute ethanol/water). Add activated charcoal, boil for 5 minutes, and filter while hot through Celite.

    • Crystallize from the filtrate. The product should be pale yellow or off-white.

Decision Tree: Workflow Optimization

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Start Workup Precip Did precipitate form on ice? Start->Precip Color Is solid Off-White/Yellow? Precip->Color Yes PHCheck Is pH > 9? Precip->PHCheck No Action1 Filter & Wash (Water) Color->Action1 Yes Action2 Recrystallize (EtOH + Charcoal) Color->Action2 No (Pink/Red) HeatCheck Did you heat after base? PHCheck->HeatCheck Yes Action3 Add NaOH/Na2CO3 slowly PHCheck->Action3 No Action4 Heat to boiling (5 mins) HeatCheck->Action4 No Action5 Extract w/ EtOAc, then evaporation HeatCheck->Action5 Yes (Still no solid) Action3->HeatCheck Action4->Precip

Figure 2: Decision matrix for isolation and purification of Indole-3-carbaldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Yes, but with caution. SOCl

generates SO

gas, which aids in driving the reaction forward but requires robust ventilation. POCl

is generally preferred for Indole formylation because the phosphorus byproducts are easier to manage during the aqueous workup, whereas SOCl

can lead to more vigorous, uncontrolled off-gassing.

Q: My yield is consistently low (40-50%). Where is the loss occurring? A: If the reaction conversion (TLC) is good, the loss is in the workup . Indole-3-carbaldehyde has slight solubility in water, especially if the volume is huge.

  • Fix: Saturate the aqueous layer with NaCl ("salting out") before filtration or extraction.[2]

  • Fix: Do not wash the filter cake with excessive ethanol; use ice-cold water followed by a minimal amount of cold ethanol.

Q: Why do I see a spot with lower Rf than Indole on my TLC? A: That is likely the iminium salt intermediate . It is highly polar and "streaks" on silica. If you see this, your hydrolysis is incomplete. Add more base and heat the reaction mixture before attempting isolation.

References

  • James, P. N.; Snyder, H. R. (1959). Indole-3-aldehyde .[4][5][6][7][8][9] Organic Syntheses, 39, 30.

  • Jones, G.; Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles . Organic Reactions, 49,[6] 1.

  • BenchChem. (2025).[2][8][10] Vilsmeier-Haack Formylation of Indoles: Protocols and Data . BenchChem Technical Notes.

  • Mikhaleva, A. I., et al. (2009).[11] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes . Synthesis, 2009(04), 587-590.

Sources

Troubleshooting

purification of indole aldehydes by column chromatography

Technical Support Center: Chromatography Division Ticket ID: IND-CHO-001 Subject: Purification Protocol for Indole-3-Carboxaldehydes Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Division Ticket ID: IND-CHO-001 Subject: Purification Protocol for Indole-3-Carboxaldehydes Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Indole Challenge

Welcome to the Separation Technologies Technical Support Center. You are likely here because your indole-3-carboxaldehyde purification is failing.

Indole aldehydes present a specific "chromatographic paradox":

  • Acid Sensitivity: The electron-rich indole ring is prone to acid-catalyzed polymerization or oxidation (often turning pink/red) on standard silica gel.

  • Adsorption (Tailing): The N-H moiety acts as a hydrogen bond donor to the silanol groups (

    
    ) on the silica surface, causing severe peak tailing and poor resolution.
    

This guide replaces "standard" flash chromatography with a chemically engineered workflow designed to neutralize these interactions.

Module 1: Pre-Run Diagnostics (The Triage)

Before packing a column, you must determine the stability profile of your specific derivative.

Diagnostic Protocol:

  • TLC Acid Test: Spot your crude mixture on a silica TLC plate. Let it sit for 10 minutes before developing.

    • Observation: If the origin spot turns pink/brown before elution, your compound is decomposing on acidic silica.

    • Action: Switch to Neutral Alumina or Deactivated Silica .

  • Solubility Check: Indole aldehydes often have poor solubility in Hexane/EtOAc but dissolve well in DCM or MeOH.

    • Risk:[1] Loading in MeOH destroys resolution (solvent wash effect).

    • Action: Use Solid Load (Dry Load) technique.

Module 2: Stationary Phase Selection Strategy

The choice of stationary phase is the single most critical factor. Do not default to standard Silica Gel 60 without modification.

Decision Matrix: Silica vs. Alumina

IndolePhaseSelection Start Start: Crude Indole Aldehyde AcidTest TLC Stability Test (10 min exposure to Silica) Start->AcidTest Stable Stable (No Color Change) AcidTest->Stable No Decomposition Unstable Unstable (Turns Pink/Red) AcidTest->Unstable Decomposition SilicaPath Use Silica Gel 60 Stable->SilicaPath AluminaPath Use Neutral Alumina (Brockmann Grade III) Unstable->AluminaPath Mandatory ModSilica Modify: Add 1% Triethylamine (TEA) to Mobile Phase SilicaPath->ModSilica Prevent Tailing

Figure 1: Decision tree for selecting the correct stationary phase based on compound stability.

Module 3: Mobile Phase Optimization

Standard Hexane/EtOAc gradients often fail to separate indole aldehydes from their non-formylated precursors due to similar polarities.

Recommended Solvent Systems
Solvent SystemCompositionApplicationMechanism
System A (Standard) Hexane : EtOAc (with 1% TEA )General purification of lipophilic indoles.TEA blocks silanol sites, preventing N-H adsorption.
System B (Polar) DCM : MeOH (95:5)Highly polar or sparingly soluble derivatives.DCM solubilizes the aldehyde; MeOH elutes it.
System C (Alumina) Hexane : DCMFor acid-sensitive substrates on Alumina.Avoids ester hydrolysis or transesterification risks.

Technical Note on Triethylamine (TEA): Always flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This "pre-equilibrates" the silica, ensuring the basic modifier coats the active sites [1].

Module 4: Execution Protocol (Step-by-Step)

Scenario: Purification of 5-bromoindole-3-carboxaldehyde (moderately acid-sensitive).

Step 1: Sample Loading (Dry Loading)

  • Why: Indole aldehydes often crystallize in the column head if loaded in minimal solvent, blocking flow.

  • Protocol: Dissolve crude (1 g) in DCM (5 mL). Add Silica Gel (2 g). Evaporate to dryness on a rotavap until a free-flowing powder remains. Load this powder on top of the packed column.

Step 2: Elution Gradient

  • Start: 100% Hexane (with 1% TEA).

  • Ramp: 0%

    
     40% EtOAc over 10 Column Volumes.
    
  • Observation: The aldehyde typically elutes after the starting indole but before the carboxylic acid oxidation byproduct.

Step 3: Post-Column Handling

  • Critical: Do not leave the purified aldehyde in solution for extended periods, especially in chlorinated solvents (DCM), which can become acidic over time. Rotavap immediately and store under inert gas (

    
    /Ar) in the dark.
    

Troubleshooting & FAQs

Q1: My product band turned pink/red on the column. What happened?

A: This is the "Indole Acid Test" failing in real-time. The pink color usually indicates oxidation to the carboxylic acid or acid-catalyzed oligomerization [2].

  • Fix: You must switch to Neutral Alumina . If you must use silica, increase TEA concentration to 2% and run a faster gradient to minimize residence time.

Q2: I see "streaking" or "tailing" covering 20+ fractions.

A: The N-H proton is hydrogen-bonding to the silica.

  • Fix: You likely forgot the base modifier. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase immediately.

Q3: Can I use Reverse Phase (C18) chromatography?

A: Yes, and it is often superior for very polar indoles.

  • Conditions: Use Water/Acetonitrile gradients.

  • Modifier: Use 0.1% Formic Acid (if stable) or 10mM Ammonium Acetate (pH 7) to keep the indole neutral and prevent peak broadening [3].

Troubleshooting Logic Flow

IndoleTroubleshooting Issue Issue Detected Tailing Severe Tailing Issue->Tailing Coelution Co-elution with Starting Material Issue->Coelution PinkBand Band turns Pink Issue->PinkBand Sol_Tailing Add 1% Et3N or NH4OH Tailing->Sol_Tailing Sol_Coelution Switch to DCM/MeOH or Gradient Optimization Coelution->Sol_Coelution Sol_Pink STOP. Switch to Neutral Alumina PinkBand->Sol_Pink

Figure 2: Rapid response troubleshooting for common chromatographic failures.

References

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Deactivating Silica." University of Rochester. Link

  • BenchChem Technical Support. "Product Instability on Silica Gel: Indole Derivatives." BenchChem.[2][3] Link

  • Biotage Applications. "Purifying ionic compounds by flash column chromatography." Biotage Blog. Link

  • SiliCycle. "Silica Gel vs Alumina for Chromatography." SiliCycle Application Notes. Link

For further assistance, please upload your specific TLC data to the portal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Substituted Indole-3-Carbaldehydes

This guide provides a detailed comparative analysis of substituted indole-3-carbaldehydes using fundamental spectroscopic techniques: UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of substituted indole-3-carbaldehydes using fundamental spectroscopic techniques: UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. Designed for researchers, scientists, and drug development professionals, this document elucidates how substituent modifications on the indole scaffold systematically influence its spectroscopic signature. The insights and data presented herein are crucial for structural elucidation, purity assessment, and understanding the electronic properties of this vital class of heterocyclic compounds.

Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehyde and its derivatives are cornerstone intermediates in synthetic organic chemistry and serve as foundational structures for a multitude of biologically active compounds[1]. The indole ring system is a prominent feature in tryptophan and various alkaloids, playing critical roles in biochemical pathways and as a pharmacophore in drug design[2]. The aldehyde group at the C3 position offers a versatile handle for further chemical modifications, such as the formation of Schiff bases, enabling the synthesis of diverse molecular architectures with potential therapeutic applications, including antimicrobial and antioxidant agents[1][3][4].

Understanding the spectroscopic properties of these molecules is paramount. Spectroscopic analysis not only confirms the identity and structure of a synthesized compound but also provides deep insights into its electronic and conformational landscape. The addition of substituents to the indole ring—whether electron-donating or electron-withdrawing—imparts distinct changes to the molecule's electron distribution, which are directly observable through shifts in absorption maxima (UV-Vis), vibrational frequencies (IR), and chemical shifts (NMR). This guide systematically explores these substituent-induced effects.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy is a powerful tool for examining the conjugated π-system of the indole chromophore. The absorption spectrum of indole is primarily characterized by two distinct electronic transitions, the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions[5][6]. The position and intensity of these bands are highly sensitive to the electronic nature of substituents and the polarity of the solvent[6][7].

The introduction of a formyl group at the C3 position extends the conjugation, and further substitution on the benzene ring modulates the energy of these transitions. Electron-withdrawing groups (EWGs) like -NO₂ or halogens tend to cause a bathochromic (red) shift in the absorption maxima due to the stabilization of the excited state[6][8]. Conversely, electron-donating groups (EDGs) like -OCH₃ can also produce a bathochromic shift[6]. This sensitivity makes UV-Vis an excellent first-pass technique for confirming successful substitution and for studying the electronic environment of the chromophore.

Comparative UV-Vis Data

The following table summarizes the maximum absorbance wavelengths (λₘₐₓ) for a selection of substituted indole-3-carbaldehydes, illustrating the impact of different functional groups.

CompoundSubstituentSolventλₘₐₓ (nm)Reference
Indole-3-carbaldehydeNoneMethanol244, 260, 300[9]
5-Bromoindole-3-carbaldehyde5-BrEthanol280, 310[6]
5-Nitroindole-3-carbaldehyde5-NO₂Ethanol275, 335[6]
Indole-3-carbaldehyde AzineAzine at C3Acidic Ethanol415[10]

Table 1: Comparative UV-Vis absorption maxima for selected indole-3-carbaldehyde derivatives.

Experimental Protocol: UV-Vis Spectroscopy

The choice of a spectroscopic-grade solvent is critical, as solvent polarity can influence spectral features[6]. Methanol or ethanol are common choices for their transparency in the UV range and their ability to dissolve a wide range of indole derivatives.

  • Solution Preparation: Prepare a stock solution of the indole-3-carbaldehyde derivative in a spectroscopic grade solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Dilution: Create a dilute solution (e.g., 1 x 10⁻⁴ M) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum over a range of 200–500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Spectroscopic Grade Solvent (e.g., Methanol) prep1->prep2 prep3 Perform Serial Dilution to Working Concentration (~10⁻⁴ M) prep2->prep3 acq1 Calibrate Spectrophotometer with Solvent Blank prep3->acq1 Transfer to Instrument acq2 Load Sample into Quartz Cuvette acq1->acq2 acq3 Scan Wavelength Range (200-500 nm) acq2->acq3 an1 Identify λmax Values acq3->an1 an2 Compare with Reference Spectra an1->an2

Workflow for UV-Visible Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

Infrared (IR) spectroscopy is indispensable for identifying the key functional groups within a molecule. For substituted indole-3-carbaldehydes, the most diagnostic absorption bands are the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and various stretches within the aromatic system[11][12]. The precise frequencies of these vibrations are sensitive to the electronic effects of substituents, providing a detailed fingerprint of the molecular structure.

A key observation is the shift in the aldehyde carbonyl (C=O) stretching frequency. Electron-donating groups on the indole ring increase electron density, which can be delocalized into the carbonyl group, weakening the C=O bond and lowering its stretching frequency (red shift). Conversely, electron-withdrawing groups decrease electron density, strengthening the C=O bond and increasing the frequency (blue shift)[11]. The N-H stretching band can also be affected by intermolecular hydrogen bonding, which is enhanced by the presence of the aldehyde group[11].

Comparative IR Data

The table below highlights the characteristic IR absorption frequencies for indole-3-carbaldehyde and a substituted analog.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Reference
1H-Indole-3-carbaldehyde~3380~16381600-1450[13]
1-Ethyl-3-formylindoleN/A (N-substituted)>1638 (higher freq.)Not specified[11]
1-Methoxyindole-3-carboxaldehydeN/A (N-substituted)~1639~1512[14]

Table 2: Key IR absorption frequencies for selected indole-3-carbaldehyde derivatives. Note: Alkyl substitution at the N-1 position tends to shift the carbonyl stretch to slightly higher values[11].

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.

  • Sample Preparation: Grind 1-2 mg of the indole-3-carbaldehyde derivative with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their frequencies to known values to confirm the presence of key functional groups.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind 1-2 mg Sample with ~100 mg KBr prep2 Transfer Powder to Pellet Press prep1->prep2 prep3 Apply Pressure (8-10 tons) to Form Pellet prep2->prep3 acq1 Record Background Spectrum (Empty Holder) prep3->acq1 Transfer to Instrument acq2 Mount KBr Pellet in Holder acq1->acq2 acq3 Scan Wavenumber Range (4000-400 cm⁻¹) acq2->acq3 an1 Identify Key Frequencies (N-H, C=O, C=C) acq3->an1 an2 Correlate Shifts with Substituent Effects an1->an2

Workflow for Infrared Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom in the molecule. For substituted indole-3-carbaldehydes, ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

In ¹H NMR, key diagnostic signals include the aldehyde proton (~10.0 ppm), the indole N-H proton (>11.0 ppm, often broad), and the protons on the indole ring (7.0-9.0 ppm)[15][16][17]. In ¹³C NMR, the carbonyl carbon is highly deshielded, appearing around 185 ppm[13][15][17]. Substituents cause predictable shifts in these signals. Electron-withdrawing groups deshield nearby protons and carbons, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift (to lower ppm). The magnitude and direction of these shifts are invaluable for determining the position of the substituent on the indole ring.

Comparative ¹H NMR Data

The chemical shifts (δ) of the aldehyde and key aromatic protons are particularly informative.

CompoundSubstituentSolventAldehyde H (δ, ppm)Aromatic H (δ, ppm)Reference
Indole-3-carbaldehydeNoneDMSO-d₆9.958.30-7.20[17]
5-Nitro-1H-indole-3-carbaldehyde5-NO₂DMSO-d₆10.02H4: 8.93, H2: 8.56, H6: 8.14, H7: 7.71[16]
5-Bromo-1H-indole-3-carbaldehyde5-BrDMSO-d₆9.90H2: 8.39, H4: 7.84, H7: 7.48, H6: 7.41[17]
6-Chloro-1H-indole-3-carbaldehyde6-ClDMSO-d₆Not specifiedH2: 8.30, H7: 7.84, H4: 7.63, H5: 7.39[17]
1-Methyl-1H-indole-3-carbaldehyde1-CH₃DMSO-d₆9.988.30 (H2), 7.66 (H4)[18]

Table 3: Comparative ¹H NMR chemical shifts for selected indole-3-carbaldehyde derivatives.

Comparative ¹³C NMR Data

The carbonyl carbon signal is a key identifier in the ¹³C NMR spectrum.

CompoundSubstituentSolventCarbonyl C (δ, ppm)Indole Ring C (δ, ppm)Reference
Indole-3-carbaldehydeNoneDMSO-d₆184.9138.6, 137.2, 124.2, 123.6, 122.2, 120.9, 118.2, 112.5[13]
7-Bromo-1H-indole-3-carbaldehyde7-BrAcetone-d₆185.7138.5, 136.7, 127.2, 127.0, 124.5, 121.7, 120.9, 105.5[16]
5-Nitro-1H-indole-3-carbaldehyde5-NO₂DMSO-d₆185.4142.7, 141.6, 140.3, 123.5, 119.0, 118.6, 117.0, 113.2[16]

Table 4: Comparative ¹³C NMR chemical shifts for selected indole-3-carbaldehyde derivatives.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of indole derivatives and for keeping the N-H proton from exchanging too rapidly[19].

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum. Further experiments like COSY or HMBC can be run to confirm assignments if necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Spectral Analysis: Assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecule.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis prep1 Dissolve 5-10 mg Sample in ~0.7 mL Deuterated Solvent prep2 Add Internal Standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Tube into Spectrometer prep3->acq1 Transfer to Instrument acq2 Tune and Shim the Instrument acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 an1 Fourier Transform & Phase acq3->an1 an2 Assign Chemical Shifts (δ), Multiplicities, and Couplings an1->an2 an3 Confirm Structure an2->an3

Workflow for Nuclear Magnetic Resonance Analysis.

Conclusion

The spectroscopic analysis of substituted indole-3-carbaldehydes is a clear demonstration of structure-property relationships. Each technique—UV-Vis, IR, and NMR—provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy reveals changes in the electronic conjugation, IR spectroscopy confirms the presence and electronic environment of key functional groups, and NMR spectroscopy provides a definitive map of the atomic framework. By systematically comparing the data from various substituted analogues, researchers can confidently elucidate structures, verify synthetic outcomes, and gain a deeper understanding of the electronic factors that govern the properties of these important heterocyclic compounds.

References

  • Chauhan, P. M. S., & Singh, S. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 139-148. [Link]

  • Billes, F., et al. (2007). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Journal of Molecular Structure: THEOCHEM, 805(1-3), 55-66. [Link]

  • Dieng, S. D. (2013). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

  • Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized¹Lb transition. Biophysical journal, 80(5), 2093-2109. [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Aaron, J. J., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Croatica Chemica Acta, 56(1), 149-165. [Link]

  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. [Link]

  • Serna, S., et al. (2016). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS omega, 1(4), 592-599. [Link]

  • Bingul, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(3), 896-905. [Link]

  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole- 3-acetaldehyde by bovine xanthine oxidase. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. University of Wisconsin-Madison. [Link]

  • ResearchGate. (2025). Theoretical studies of molecular structure, vibrational spectra and substitution effect on the electronic structure of indole. ResearchGate. [Link]

  • CRIS Ulima. (2022). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. CRIS Ulima. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB. [Link]

  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]

  • ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

  • FLORE. (2024). Food Chemistry Advances. FLORE. [Link]

  • ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. [Link]

  • Wiley Online Library. (2025). Modeling the effect of substituents on the electronically excited states of indole derivatives. Wiley Online Library. [Link]

  • ResearchGate. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • PMC. (n.d.). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. National Center for Biotechnology Information. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-384. [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. National Institute of Standards and Technology. [Link]

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Comparative

evaluating the effect of the 3,4-dimethoxy substitution on biological activity

Executive Summary: The "Methyl Cap" Dilemma The 3,4-dimethoxy substitution pattern (veratrole moiety) is a pervasive structural motif in medicinal chemistry, appearing in pharmacophores ranging from isoquinoline alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Cap" Dilemma

The 3,4-dimethoxy substitution pattern (veratrole moiety) is a pervasive structural motif in medicinal chemistry, appearing in pharmacophores ranging from isoquinoline alkaloids (Papaverine) to calcium channel blockers (Verapamil) and stilbenoids.

For a medicinal chemist, this substitution presents a critical trade-off:

  • The Advantage: It masks polar hydroxyl groups, significantly increasing lipophilicity (LogP) and membrane permeability while retaining hydrogen bond acceptor (HBA) capability.

  • The Liability: It is a primary metabolic "soft spot." The methoxy groups are rapidly O-demethylated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), often leading to catechol intermediates that can oxidize into toxic ortho-quinones.

This guide objectively evaluates the 3,4-dimethoxy group against its primary alternatives: the unsubstituted phenyl ring , the 3,4-dihydroxy (catechol) , and the 3,4-methylenedioxy bioisostere.

Physicochemical & Structural Analysis

To understand the biological effect, we must first quantify the structural shift. The transition from a hydrogen or hydroxyl group to a methoxy group alters the electronic and steric landscape of the molecule.

Comparative Properties Table
PropertyUnsubstituted Phenyl3,4-Dihydroxy (Catechol)3,4-Dimethoxy (Veratrole) 3,4-Methylenedioxy
Electronic Effect NeutralStrong Donor (+M)Strong Donor (+M)Strong Donor (+M)
Hammett (

)
0.00-0.37-0.27-0.32
H-Bonding NoneDonor & AcceptorAcceptor Only Acceptor Only
Lipophilicity (

LogP)
Baseline-1.2 to -1.5 (Hydrophilic)+0.1 to +0.4 (Lipophilic) +0.1 (Rigid)
Metabolic Fate Aromatic hydroxylation (Slow)Phase II Conjugation (Fast)O-Demethylation (Fast) Ring opening (Variable)
Mechanistic Insight

The 3,4-dimethoxy group acts as a "capped" catechol. By methylating the oxygens, you remove the Hydrogen Bond Donor (HBD) capacity. This is often strategic: HBDs carry a high desolvation penalty when entering hydrophobic protein pockets. Removing them (via methylation) often improves affinity if the target pocket does not require a specific donor interaction.

Biological Activity & SAR Evaluation[1]

Case Study: Cytotoxicity in Chalcone Scaffolds

Chalcones provide an excellent scaffold for comparing these substitutions due to their rigid linker and defined "A" and "B" rings. The following data synthesizes Structure-Activity Relationship (SAR) trends observed in tubulin polymerization inhibitors and anticancer screens (e.g., HL-60 leukemia lines).

Comparative Potency Data (Representative)
Compound VariantSubstitution (Ring B)IC50 (HL-60 Cell Line)Mechanism of Action Note
Compound A Unsubstituted> 50

M
Lacks electronic density to engage target.
Compound B 4-Methoxy12.5

M
Moderate activity; single H-bond acceptor.
Compound C 3,4-Dimethoxy 2.1

M
Optimal balance of electron density & lipophilicity.
Compound D 3,4-Dihydroxy15.0

M
Potent inhibitor in cell-free assays, but poor membrane permeability reduces cellular potency.
Compound E 3,4,5-Trimethoxy0.8

M
The "Colchicine site" standard; steric bulk prevents metabolic rotation.

Analysis: The 3,4-dimethoxy variant (Compound C) outperforms the dihydroxy variant (Compound D) in cellular assays despite potentially lower intrinsic binding affinity. This is the Permeability-Potency Paradox : the catechol binds tighter to the protein (due to H-bond donation), but the dimethoxy analog actually reaches the target inside the cell.

Diagram: SAR Decision Logic

The following diagram illustrates the decision process for selecting the 3,4-dimethoxy group based on the target binding site requirements.

SAR_Decision_Tree Start Target Binding Pocket Analysis Check_HBD Does pocket require H-Bond Donor? Start->Check_HBD Yes_HBD Use 3,4-Dihydroxy (Catechol) Check_HBD->Yes_HBD Yes No_HBD Check Hydrophobic Tolerance Check_HBD->No_HBD No High_Lip Pocket is Hydrophobic No_HBD->High_Lip Metabolic_Risk Is Metabolic Stability Critical? High_Lip->Metabolic_Risk Select_Dimethoxy Select 3,4-Dimethoxy (High Permeability, HBA only) Select_Methylenedioxy Select 3,4-Methylenedioxy (Rigid, Bioisostere) Metabolic_Risk->Select_Dimethoxy Low Risk / Short Half-life OK Metabolic_Risk->Select_Methylenedioxy High Stability Needed

Figure 1: Decision tree for selecting oxygenated substitution patterns based on binding site characteristics and metabolic requirements.

Metabolic Liability: The "Veratrole" Alert

While the 3,4-dimethoxy group improves permeability, it introduces a significant metabolic liability. This section details the mechanism you must control for during lead optimization.

The O-Demethylation Cascade

The methoxy groups are substrates for CYP450 isoforms (predominantly CYP3A4 and CYP2D6).

  • Step 1: O-demethylation exposes a phenol (3-hydroxy-4-methoxy).

  • Step 2: Secondary demethylation forms the catechol (3,4-dihydroxy).

  • Step 3: The catechol can be oxidized to an ortho-quinone , a highly reactive Michael acceptor that can covalently modify proteins or deplete glutathione (GSH), leading to hepatotoxicity.

Metabolism_Pathway Parent 3,4-Dimethoxy Parent (Lipophilic) Metabolite1 Phenol Intermediate (3-OH, 4-OMe) Parent->Metabolite1 CYP3A4 (O-demethylation) Catechol Catechol (3,4-diOH) Metabolite1->Catechol CYP3A4 Quinone Ortho-Quinone (Toxic Reactive Species) Catechol->Quinone Oxidation (ROS) Conjugate Glucuronide/Sulfate (Excretion) Catechol->Conjugate COMT/UGT (Phase II)

Figure 2: Metabolic pathway of the 3,4-dimethoxy motif. Note the bifurcation at the Catechol stage between safe excretion (Green) and toxicity (Red).

Experimental Protocols

To validate the efficacy and safety of the 3,4-dimethoxy substitution in your specific molecule, you must run these two self-validating protocols.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine if the methylation improves cellular potency compared to the hydroxy analog.

  • Cell Seeding: Seed HL-60 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation: Dissolve 3,4-dimethoxy and 3,4-dihydroxy analogs in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M). Control: Final DMSO concentration must be <0.5%.
  • Treatment: Add compounds to wells. Incubate for 48h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

  • Validation Check: The 3,4-dimethoxy analog should show a lower IC50 than the hydroxy analog in whole-cell assays if permeability is the limiting factor.

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Objective: Quantify the metabolic liability and check for quinone formation.

  • Incubation System: Mix test compound (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • GSH Trapping: Add Glutathione (GSH) at 5 mM to trap any reactive quinones formed.

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • High Stability: >80% parent remaining at 60 min.

    • Metabolic Alert: Detection of [M+GSH] adducts in the mass spectrum indicates the formation of reactive quinone species derived from the demethylated catechol.

References

  • Crawford, J. J., et al. (2012). "Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors." Journal of Medicinal Chemistry.

  • Ducki, S. (2009).[1] "Antimitotic chalcones and related compounds as inhibitors tubulin assembly."[1] Anticancer Agents in Medicinal Chemistry.

  • Srinivasan, B., et al. (2009).[1] "Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappa beta inhibitors."[1] Journal of Medicinal Chemistry.

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry.

Sources

Validation

Comparative Synthetic Strategies for 1-Aryl-1H-indole-3-carbaldehydes

Executive Summary & Strategic Overview The synthesis of 1-aryl-1H-indole-3-carbaldehydes represents a classic problem in heterocyclic process chemistry: the management of competing electronic effects. The target molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 1-aryl-1H-indole-3-carbaldehydes represents a classic problem in heterocyclic process chemistry: the management of competing electronic effects. The target molecule contains two deactivating groups relative to the parent indole: an electron-withdrawing formyl group at C3 and an N-aryl group at position 1.

For the medicinal chemist or process engineer, the fundamental decision lies in the sequence of functionalization :

  • Route A (Formylation First): Install the C3-formyl group, then force N-arylation on a deactivated substrate.

  • Route B (Arylation First): Install the N-aryl group, then perform electrophilic aromatic substitution (EAS) on a sterically and electronically modified ring.

  • Route C (Chan-Lam Coupling): A mild, oxidative approach for sensitive substrates.[1]

This guide objectively compares these routes, supported by mechanistic insights and experimental protocols, to determine the optimal pathway based on scale, cost, and substrate diversity.

Critical Analysis of Synthetic Routes

Route A: The "Hard Coupling" Pathway (Formylation N-Arylation)

This route starts with the Vilsmeier-Haack formylation of indole, followed by N-arylation.

  • Mechanism: The intermediate 1H-indole-3-carbaldehyde possesses a strong electron-withdrawing group (EWG) at C3. Through vinylogous resonance, this increases the acidity of the N-H proton (pKa

    
     12-13 vs. 17 for indole), facilitating deprotonation. However, it simultaneously reduces the nucleophilicity of the nitrogen, making the subsequent attack on aryl halides difficult.
    
  • Performance:

    • Vilsmeier Step: Excellent yields (>90%). Low cost.

    • Arylation Step: Requires forcing conditions. Standard Ullmann conditions (Cu/Bronze, >140°C) often fail or suffer from low yields. Modern Buchwald-Hartwig (Pd) or ligand-accelerated Ullmann (Cu-diamine) systems are required.

  • Best For: Cheap starting materials; when the aryl halide is inexpensive and stable.

Route B: The "Deactivated Electrophile" Pathway (N-Arylation Formylation)

This route installs the aryl group first, followed by C3 formylation.

  • Mechanism: N-arylation of neutral indole is facile. However, the subsequent Vilsmeier-Haack reaction faces a challenge: the N-aryl group draws electron density away from the indole ring (inductive and resonance effects), making C3 less nucleophilic toward the Vilsmeier reagent (chloroiminium salt).

  • Performance:

    • Arylation Step: High yielding using standard Cu or Pd catalysis.

    • Vilsmeier Step: Generally successful but often requires higher temperatures or longer reaction times compared to unsubstituted indole.

  • Best For: Valuable aryl groups; when the final product is sensitive to the harsh bases used in arylation.

Route C: Chan-Lam Coupling (Oxidative Arylation)

A mild alternative using aryl boronic acids instead of halides.

  • Mechanism: Oxidative coupling catalyzed by Cu(II) in air.

  • Performance: Yields are often moderate (50-75%) and reaction times are long (24-72h).

  • Best For: Late-stage functionalization; substrates with halide-sensitive groups; avoiding Pd contaminants.

Comparative Data Analysis

The following table summarizes the performance metrics for synthesizing 1-phenyl-1H-indole-3-carbaldehyde as a benchmark.

MetricRoute A (Formyl

Aryl)
Route B (Aryl

Formyl)
Route C (Chan-Lam)
Step 1 Yield 92-96% (VH)85-95% (Coupling)N/A (One step from Aldehyde)
Step 2 Yield 60-85% (Coupling)*75-90% (VH)50-70%
Overall Yield 55-81% 63-85% 50-70%
Reagent Cost Low (POCl3, Indole)Moderate (Catalysts)High (Boronic Acids)
Scalability High (Robust intermediates)Moderate (POCl3 on complex interm.)Low (Dilute conditions)
Safety Profile POCl3 thermal hazardPOCl3 thermal hazardSafe (Aerobic)

*Note: Route A coupling yield depends heavily on the catalyst. Cu-diamine ligands achieve ~80%; traditional Ullmann ~40-60%.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision-making process for selecting the optimal route.

SyntheticRoutes Start Target: 1-Aryl-1H-indole-3-carbaldehyde Substrate Substrate Availability Start->Substrate RouteC Route C: Chan-Lam Substrate->RouteC Sensitive FGs or Boronic Acid available Decision Is the Aryl Group Electron Deficient? Substrate->Decision Analyze Electronics RouteA Route A: Formylation First VH_Step Step 1: Vilsmeier-Haack (High Yield) RouteA->VH_Step RouteB Route B: Arylation First Aryl_Step_Easy Step 1: N-Arylation (Facile) RouteB->Aryl_Step_Easy Decision->RouteA Yes (Avoids deactivating N-arylation step) Decision->RouteB No (Standard Indole reactivity) Aryl_Step_Hard Step 2: N-Arylation (Difficult - Requires Pd/Ligands) VH_Step->Aryl_Step_Hard VH_Step_Hard Step 2: Vilsmeier-Haack (Slower Kinetics) Aryl_Step_Easy->VH_Step_Hard

Figure 1: Decision matrix for synthetic route selection based on substrate electronics and availability.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (General Procedure)

Applicable to Route A (Step 1) and Route B (Step 2).

Safety Warning: POCl3 reacts violently with water. Ensure all glassware is flame-dried.

  • Reagent Preparation: In a round-bottom flask under Argon, add anhydrous DMF (1.2 equiv) and cool to 0°C.

  • Vilsmeier Reagent Formation: Dropwise add POCl3 (1.1 equiv) over 30 minutes. The solution will turn faint yellow/orange (formation of chloroiminium salt). Stir for 30 min at 0°C.

  • Addition: Dissolve the indole substrate (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction:

    • For Unsubstituted Indole (Route A): Warm to RT and stir for 1-2 hours.

    • For N-Aryl Indole (Route B): Heat to 80-90°C for 4-6 hours (monitoring by TLC is critical due to slower kinetics).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water (exothermic). Neutralize with 2M NaOH or saturated NaOAc to pH 8-9.

  • Workup: The product usually precipitates as a solid.[2] Filter, wash with water, and dry.[2] If no precipitate, extract with EtOAc.[2]

Protocol 2: Copper-Catalyzed N-Arylation of Indole-3-Carbaldehyde

Applicable to Route A (Step 2) - The "Stress Test".

This protocol utilizes a diamine ligand to overcome the low nucleophilicity of the aldehyde substrate.

  • Setup: Charge a Schlenk tube with:

    • 1H-indole-3-carbaldehyde (1.0 mmol)

    • Aryl Iodide (1.2 mmol)

    • CuI (0.05 mmol, 5 mol%)

    • K3PO4 (2.0 mmol)

  • Ligand Addition: Evacuate and backfill with Argon. Add 1,4-dioxane (2 mL) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) (0.1 mmol, 10 mol%).

  • Reaction: Seal and heat to 110°C for 24 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

References

  • Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Cu-Catalyzed Arylation (Ligand Enhanced): Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[7][12] Synthesis, 2011(06), 829-856. Link

  • Comparison of N-Arylation Methods: Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

  • Process Safety of Vilsmeier-Haack: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Referenced for thermal hazard data of DMF/POCl3 mixtures). Link

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde. As a niche research chemical, a specific Safety Data Sheet (SDS) is no...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon the established principles of chemical safety and data synthesized from structurally analogous compounds, primarily Indole-3-carboxaldehyde and its derivatives.[1][2][3][4][5][6][7] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on data from closely related indole-3-carbaldehyde compounds, 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde should be treated as a hazardous substance.[8] The primary risks are associated with irritation and potential toxicity.

Causality: The aldehyde functional group and the indole ring system contribute to the chemical's reactivity and biological activity. These moieties can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory system.

Table 1: Synthesized Hazard Profile for Indole-3-Carbaldehyde Analogs

Hazard Classification GHS Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation. [1][9]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [1][10]

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. |[1] |

It is imperative to handle this compound within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The following equipment must be worn at all times when handling 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde, its containers, or its waste products.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and wash hands thoroughly after handling.[1][10]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood.[5] If significant dust generation is unavoidable, a NIOSH-approved respirator with a particle filter may be necessary.

Spill Management Protocol: Immediate and Controlled Response

Accidents require a prepared, systematic response to mitigate exposure and environmental release.

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.[2]

  • Contain: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[1] For spills dissolved in a solvent, use an inert absorbent material like vermiculite or sand to contain the liquid.[8]

  • Collect: Wearing appropriate PPE, collect the absorbed material or swept solids and place them into a clearly labeled hazardous waste container.[2][8]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[8][11]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Waste Disposal Procedure

The guiding principle for the disposal of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4][6]

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[12]

  • Solid Waste:

    • Collect unadulterated solid 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde, and any labware (e.g., weigh boats, contaminated gloves, wipes) grossly contaminated with it, in a dedicated, sturdy, and sealable container.

    • The container must be clearly labeled with a hazardous waste tag as soon as the first item is added.[11] The label must include the full chemical name: "Waste 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde".

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO, DMF),[13] collect the waste solution in a separate, compatible, and sealable liquid waste container.

    • Crucially, do not mix this waste stream with incompatible wastes like strong oxidizing agents, acids, or bases. [3][5]

    • The liquid waste container must also be clearly labeled with the full names and approximate concentrations of all chemical components.

  • Labeling: All waste containers must be accurately and legibly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[11][12]

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[11][12] This minimizes evaporation and prevents accidental spills.

  • Storage: Store waste containers in a designated satellite accumulation area within or near the laboratory. This area should provide secondary containment to capture any potential leaks.[12]

The ultimate disposal must be handled by certified professionals.

  • Request Pickup: Once a waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management office.[8][14]

  • Professional Handling: The EHS department will transport the waste to a licensed and certified hazardous waste management facility.

  • Treatment Method: The typical terminal disposal method for this type of chemical waste is controlled high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize hazardous combustion products like nitrogen oxides (NOx).[1][2]

Disposal Decision Workflow

The following diagram outlines the logical steps for handling waste generated from 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde.

G Disposal Workflow for 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_container Select dedicated, sealable SOLID waste container. is_solid->solid_container  Solid liquid_container Select compatible, sealable LIQUID waste container. is_solid->liquid_container Liquid   labeling Affix Hazardous Waste Label. List ALL chemical components. solid_container->labeling liquid_container->labeling storage Store in designated satellite accumulation area with secondary containment. labeling->storage pickup Container Full? Request pickup from EHS. storage->pickup pickup->storage No end Disposal by Licensed Waste Management Facility (e.g., Incineration) pickup->end Yes

Caption: Decision workflow for proper waste management.

By rigorously following this guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde, upholding the highest standards of laboratory safety and operational excellence.

References

  • 1H-Indole-3-carboxaldehyde Safety Data Sheet. Synquest Labs.

  • 2-BroMo-1H-indole-3-carbaldehyde Chemical Safety Data Sheet. ChemicalBook.

  • 5-Benzyloxyindole-3-carboxaldehyde Safety Data Sheet. Fisher Scientific.

  • 1-Methyl-1H-indole-3-carbaldehyde Safety Data Sheet. Fisher Scientific.

  • Indole Safety Data Sheet. Sigma-Aldrich.

  • 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde Safety Data Sheet. Thermo Fisher Scientific.

  • Indole-3-carboxaldehyde Safety Data Sheet. Carl ROTH.

  • Indole-3-carboxaldehyde Safety Data Sheet. Thermo Fisher Scientific.

  • Indole-3-carboxaldehyde Safety Data Sheet. Cayman Chemical.

  • Safety and Waste Disposal Information. Organic Syntheses.

  • Indole-3-carboxaldehyde Material Safety Data Sheet. Oxford Lab Fine Chem.

  • Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. Benchchem.

  • Chemical Waste Management Guide. Auburn University.

  • Separation of aromatic aldehydes. Google Patents.

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Metal-halogen exchange of bromoindoles. A route to substituted indoles. ACS Publications.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Indole-3-carboxaldehyde Product Information. Cayman Chemical.

  • Laboratory chemical waste disposal guidelines. University of Otago.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde
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1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde
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